4-Nitrobenzoyl-glycyl-glycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(4-nitrobenzoyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-9(12-6-10(16)17)5-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-4H,5-6H2,(H,12,15)(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJHGFSTRONKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343714 | |
| Record name | 4-Nitrobenzoylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78196-53-9 | |
| Record name | 4-Nitrobenzoylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzoyl-glycyl-glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Nitrobenzoyl-glycyl-glycine. The information is compiled for use in research, synthesis, and drug development applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are also detailed.
Core Chemical and Physical Properties
This compound is a derivative of the dipeptide glycylglycine, characterized by the presence of a 4-nitrobenzoyl group attached to the N-terminus.[1] This modification imparts specific chemical characteristics useful in various biochemical and pharmaceutical applications. It is primarily utilized as a versatile building block in the synthesis of more complex pharmaceuticals and bioactive compounds.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| IUPAC Name | 2-[[2-[(4-nitrobenzoyl)amino]acetyl]amino]acetic acid |
| Synonyms | p-Nitrobenzoyl glycyl glycine, N-[N-(p-Nitrobenzoyl)glycyl]glycine, (p-Nitrobenzoyl)Gly-Gly-OH |
| CAS Number | 78196-53-9[1] |
| Molecular Formula | C₁₁H₁₁N₃O₆[1] |
| Molecular Weight | 281.22 g/mol [1] |
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to light yellow powder/crystal[1] |
| Melting Point | 218 °C[1] |
| Boiling Point | 694.1 °C at 760 mmHg (Predicted) |
| Density | 1.466 g/cm³ (Predicted) |
| pKa | 3.27 ± 0.10 (Predicted) |
| Flash Point | 373.6 °C (Predicted) |
| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. |
Synthesis and Analysis Protocols
The synthesis of this compound is typically achieved via the acylation of the dipeptide glycylglycine. The Schotten-Baumann reaction is a well-established method for this type of transformation.[2][3]
This protocol describes a general procedure for the N-acylation of glycylglycine with 4-nitrobenzoyl chloride.
Materials:
-
Glycylglycine (CAS: 556-50-3)
-
4-Nitrobenzoyl chloride (CAS: 122-04-3)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., Pyridine)[2]
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve glycylglycine in an aqueous solution of sodium hydroxide (typically 1-2 M) in a flask, and cool the solution in an ice bath. The base serves to deprotonate the N-terminal amino group of the dipeptide, making it nucleophilic.[2]
-
Acyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride in an immiscible organic solvent like dichloromethane.[3]
-
Reaction: Add the solution of 4-nitrobenzoyl chloride dropwise to the cooled, stirring glycylglycine solution. The reaction is biphasic, occurring at the interface of the aqueous and organic layers. The base in the aqueous phase neutralizes the HCl byproduct that is generated, driving the reaction to completion.[3]
-
Reaction Monitoring: Allow the mixture to stir vigorously for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. The aqueous layer can be washed with additional organic solvent to extract any remaining product.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylic acid group, causing the product, this compound, to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to yield the final compound.
While specific, validated analytical methods for this compound are not widely published, standard techniques for peptide and small molecule analysis are applicable.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) would be suitable for assessing purity. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm due to the nitroaromatic chromophore.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be effective for confirming the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 282.07.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (like DMSO-d₆) would be used to confirm the chemical structure. While specific spectral data for this compound is not available, expected ¹H NMR signals would include peaks for the aromatic protons of the nitrobenzoyl group (typically in the δ 7-8.5 ppm region) and signals for the α-protons of the two glycine residues.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would show characteristic absorption bands for the amide C=O stretching, the carboxylic acid C=O and O-H stretching, and the N-O stretching of the nitro group.
Biological Activity and Metabolism
Specific biological activities or signaling pathways directly involving this compound have not been extensively documented in the available literature. Its primary role is as an intermediate in chemical synthesis.[1] However, N-acyl amino acids as a class are recognized as endogenous signaling molecules.[4] Furthermore, modifications to the benzoyl ring, such as the inclusion of an electron-withdrawing nitro group, have been shown in related benzoyl glycine derivatives to enhance antibacterial activity.[5]
No specific metabolic studies on this compound were found. However, the metabolism of nitroaromatic compounds, in general, has been studied. The nitro group is susceptible to bioreduction, a process that can be central to the compound's mechanism of action or toxicity.[6] This reduction can occur via single-electron or two-electron pathways, often catalyzed by nitroreductase enzymes found in various organisms, including anaerobic gut bacteria.[6][7] The reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can be further reduced to the corresponding amine.[8] These reactive intermediates can be involved in the compound's biological effects.
Visualizations: Workflows and Logical Relationships
The following diagram illustrates the key steps in the synthesis of this compound using the Schotten-Baumann reaction.
References
- 1. lookchem.com [lookchem.com]
- 2. byjus.com [byjus.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 5. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 6. scielo.br [scielo.br]
- 7. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enigmatic Mechanism of 4-Nitrobenzoyl-glycyl-glycine: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzoyl-glycyl-glycine is a chemical compound that, despite its availability from various chemical suppliers for research purposes, remains largely uncharacterized in publicly accessible scientific literature regarding its specific mechanism of action. This technical overview aims to consolidate the currently available information on this molecule. However, it is critical to note at the outset that a detailed, in-depth understanding of its biological activity, including specific molecular targets, signaling pathways, and quantitative efficacy, is not yet established in published research.
The compound's structure, featuring a 4-nitrobenzoyl group attached to a glycyl-glycine dipeptide backbone, suggests potential biological activity. The 4-nitrobenzoyl moiety is a common feature in various pharmacologically active molecules, often influencing their electronic properties and interaction with biological targets. The glycyl-glycine portion provides a peptide-like scaffold, potentially facilitating interactions with enzymes or transporters that recognize dipeptides.
General Information and Postulated Activities
Information from chemical suppliers indicates that this compound is utilized as a building block in the synthesis of pharmaceuticals and other bioactive compounds.[1] Its potential for biological activity is frequently mentioned, though specific applications or validated mechanisms are not provided.[2]
General statements from suppliers suggest that the nitro group and the amide linkages are key functional groups that may contribute to its reactivity and interactions within biological systems.[2][3] For instance, the electron-withdrawing nature of the 4-nitrobenzoyl group could play a role in its binding affinity to molecular targets.[3]
Some research on related benzoyl glycine derivatives has pointed towards potential antibacterial properties, where modifications to the benzoyl ring, such as the inclusion of electron-withdrawing groups like a nitro group, have been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] However, specific studies confirming this activity for this compound are not available.
Limitations in Current Knowledge
A comprehensive search of scientific databases and literature reveals a significant gap in the understanding of this compound's mechanism of action. There is a lack of published studies detailing:
-
Specific Molecular Targets: The enzymes, receptors, or other biomolecules with which this compound interacts remain unidentified.
-
Signaling Pathways: There is no information on the cellular signaling cascades that may be modulated by this compound.
-
Quantitative Data: Crucial metrics for drug development, such as IC50 or K_i_ values, have not been reported.
-
Experimental Protocols: Detailed methodologies for assessing the biological activity of this specific compound are not available in the literature.
Due to this absence of specific data, the creation of quantitative data tables and detailed signaling pathway diagrams, as requested, is not feasible at this time.
Potential Areas of Investigation
Given the chemical structure of this compound, several avenues for future research could be explored to elucidate its mechanism of action:
-
Enzyme Inhibition Assays: Screening against various proteases or peptidases could be a starting point, given its dipeptide structure.
-
Antimicrobial Screening: Building on the findings for related compounds, its activity against a panel of pathogenic bacteria and fungi could be systematically evaluated.
-
Cellular Assays: Investigating its effects on various cell lines could uncover potential cytotoxic, anti-inflammatory, or other cellular activities.
Conclusion
References
- 1. Cas 78196-53-9,this compound | lookchem [lookchem.com]
- 2. CAS 2645-07-0: N-4-nitrobenzoylglycine | CymitQuimica [cymitquimica.com]
- 3. Buy N-tert-Butyl-N-(4-nitrobenzoyl)glycine (EVT-12695158) | 143159-79-9 [evitachem.com]
- 4. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
4-Nitrobenzoyl-glycyl-glycine: A Technical Overview of its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzoyl-glycyl-glycine is a chemical compound with the molecular formula C₁₁H₁₁N₃O₆.[1] It is characterized by a 4-nitrobenzoyl group attached to a diglycine peptide backbone. This structure makes it a subject of interest in various biochemical and analytical applications. While broadly categorized as a versatile building block for the synthesis of pharmaceuticals and a tool in biochemical research, its most explicitly detailed application in the scientific literature is as a control molecule in the development of highly sensitive analytical systems.[1] This guide provides a technical overview of the known uses of this compound, with a focus on its application in the development of a surface plasmon resonance (SPR) sensor for the detection of 2,4,6-trinitrotoluene (TNT).
Core Application: A Negative Control in TNT Biosensor Development
A significant application of this compound is in the field of analytical chemistry, specifically as a negative control in the development of a peptide-based surface plasmon resonance (SPR) sensor for the detection of the explosive 2,4,6-trinitrotoluene (TNT).[1] In this context, this compound serves as a crucial tool to demonstrate the specificity of the sensor for its target analyte, TNT.
The rationale for its use lies in its structural similarity to TNT, possessing a nitroaromatic group, which allows researchers to challenge the selectivity of the TNT-binding peptide immobilized on the sensor surface. The expected and observed outcome is a minimal or negligible binding response of the sensor to this compound, thus confirming that the sensor's recognition element is highly specific to the molecular structure of TNT.[1]
Quantitative Data: Surface Plasmon Resonance (SPR) Response
The following table summarizes the comparative SPR response of a peptide-based sensor to TNT and various TNT analogues, including this compound. The data is extracted from studies on the development of a TNT-specific biosensor.
| Analyte | Concentration (ppm) | SPR Response (Resonance Units - RU) | Reference |
| This compound | 4.0 | ~5 | [1] |
| This compound | 501.5 | ~10 | [1] |
| 2,4,6-Trinitrotoluene (TNT) | 4.0 | ~25 | [1] |
| 2,4,6-Trinitrotoluene (TNT) | 501.5 | ~120 | [1] |
| 2,4-Dinitrophenyl glycine (DNP-glycine) | 4.0 | ~5 | [1] |
| 2,4-Dinitrophenyl glycine (DNP-glycine) | 501.5 | ~12 | [1] |
| 2,4-Dinitrotoluene (2,4-DNT) | 4.0 | ~6 | [1] |
| 2,4-Dinitrotoluene (2,4-DNT) | 501.5 | ~15 | [1] |
| 2,6-Dinitrotoluene (2,6-DNT) | 4.0 | ~5 | [1] |
| 2,6-Dinitrotoluene (2,6-DNT) | 501.5 | ~11 | [1] |
| Research and Development Explosive (RDX) | 4.0 | ~4 | [1] |
| Research and Development Explosive (RDX) | 501.5 | ~8 | [1] |
Experimental Protocols
The following is a detailed methodology for the use of this compound as a negative control in a surface plasmon resonance (SPR) based TNT detection assay.
Objective: To assess the selectivity of a TNT-binding peptide immobilized on an SPR sensor chip.
Materials:
-
SPR instrument
-
SPR sensor chip (e.g., gold-coated)
-
TNT-binding peptide (e.g., TNTHCDR3)
-
This compound
-
2,4,6-Trinitrotoluene (TNT)
-
Other TNT analogues (e.g., DNP-glycine, 2,4-DNT, 2,6-DNT, RDX)
-
Immobilization reagents (e.g., 3-aminopropyltriethoxysilane (APTES), N-γ-maleimidobutyryl-oxysuccinimide ester (GMBS))
-
Running buffer (e.g., Phosphate-buffered saline (PBS) with 0.05% Tween 20)
-
Regeneration solution (e.g., 5 mM NaOH)
Procedure:
-
Sensor Chip Functionalization:
-
Clean the gold surface of the SPR sensor chip.
-
Treat the surface with APTES to introduce amine groups.
-
React the amine-functionalized surface with the bifunctional crosslinker GMBS to introduce maleimide groups.
-
Immobilize the thiol-modified TNT-binding peptide onto the maleimide-functionalized surface.
-
-
SPR Analysis:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Prepare solutions of this compound, TNT, and other analogues in the running buffer at various concentrations (e.g., 4.0 ppm and 501.5 ppm).
-
Inject the analyte solutions over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.
-
Record the SPR sensorgram, which plots the change in resonance units (RU) over time.
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Measure the change in RU at a specific time point during the association phase for each analyte.
-
Compare the RU values obtained for this compound and other analogues with the response to TNT. A significantly lower response for the analogues indicates high selectivity of the sensor for TNT.
-
Visualizations
Caption: Workflow for assessing TNT sensor selectivity using this compound.
References
Unveiling 4-Nitrobenzoyl-glycyl-glycine: A Deep Dive into its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrobenzoyl-glycyl-glycine is a nitro-aromatic peptide derivative that has found utility as a chemical intermediate and a substrate in biochemical assays. While its initial discovery is not prominently documented in easily accessible historical records, its synthesis and characterization are rooted in established organic chemistry principles. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, chemical properties, and potential applications, particularly as an enzyme substrate. The guide adheres to a structured format, presenting quantitative data in tables and illustrating relevant chemical processes with detailed diagrams.
Introduction
This compound, with the chemical formula C₁₁H₁₁N₃O₆, is a dipeptide of glycine acylated at the N-terminus with a 4-nitrobenzoyl group. The presence of the nitro group, an electron-withdrawing moiety, on the benzoyl ring influences the chemical reactivity of the molecule, particularly at the amide bonds. This characteristic has made it a subject of interest in the study of enzyme kinetics, where the cleavage of the peptide bond can be monitored spectrophotometrically. This guide aims to consolidate the available scientific and technical information regarding this compound, providing a valuable resource for researchers in chemistry and biochemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 78196-53-9 | [1] |
| Molecular Formula | C₁₁H₁₁N₃O₆ | [1] |
| Molecular Weight | 281.22 g/mol | [1] |
| Melting Point | 218 °C | [1] |
| Boiling Point | 694.1 °C at 760 mmHg | [1] |
| Density | 1.466 g/cm³ | [1] |
| Flash Point | 373.6 °C | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis
While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in the searched literature, its preparation can be reliably achieved through the well-established Schotten-Baumann reaction. This method involves the acylation of the free amino group of glycyl-glycine with 4-nitrobenzoyl chloride in the presence of a base.
Experimental Protocol: Schotten-Baumann Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction.
Materials:
-
Glycyl-glycine
-
4-Nitrobenzoyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
-
Standard laboratory glassware and equipment (e.g., round-bottom flask, dropping funnel, magnetic stirrer, pH meter, filtration apparatus)
Procedure:
-
Dissolution of Glycyl-glycine: Dissolve a known molar equivalent of glycyl-glycine in an aqueous solution of a suitable base, such as 1 M sodium hydroxide, in a round-bottom flask. The base serves to deprotonate the amino group of glycyl-glycine, making it a more potent nucleophile.
-
Preparation of Acylating Agent: Dissolve a slight molar excess of 4-nitrobenzoyl chloride in an immiscible organic solvent like dichloromethane.
-
Reaction: Cool the aqueous solution of glycyl-glycine in an ice bath. While vigorously stirring, add the solution of 4-nitrobenzoyl chloride dropwise from a dropping funnel. Maintain the pH of the aqueous layer in the alkaline range (pH 9-11) by the concurrent addition of a base solution. The reaction is typically allowed to proceed for 1-2 hours at low temperature.
-
Work-up: After the reaction is complete, separate the aqueous and organic layers. Wash the aqueous layer with the organic solvent to remove any unreacted 4-nitrobenzoyl chloride.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid to a pH of approximately 2-3. The desired product, this compound, will precipitate out of the solution as it is less soluble in acidic aqueous media.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared with the literature value.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Application as an Enzyme Substrate
The 4-nitrobenzoyl moiety provides a chromophore that is useful for spectrophotometric monitoring of enzymatic reactions. Cleavage of the peptide bond by a peptidase would lead to the formation of 4-nitrobenzoic acid and glycyl-glycine. The change in the electronic environment of the nitrobenzoyl group upon hydrolysis can result in a change in absorbance, allowing for a continuous assay of enzyme activity.
Hypothetical Enzymatic Cleavage Pathway
Carboxypeptidases are a class of enzymes that cleave the C-terminal peptide bond. While specific kinetic data for the hydrolysis of this compound by a particular carboxypeptidase was not found in the searched literature, the general mechanism of action of carboxypeptidase A can be illustrated.
Caption: Hypothetical cleavage of this compound by Carboxypeptidase A.
Proposed Experimental Protocol: Carboxypeptidase Activity Assay
This is a generalized protocol for assaying carboxypeptidase activity using this compound as a substrate.
Materials:
-
This compound
-
Purified Carboxypeptidase A
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance in the UV range
-
Cuvettes
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized and should ideally be around the Michaelis constant (Km) of the enzyme for this substrate.
-
Enzyme Solution Preparation: Prepare a stock solution of Carboxypeptidase A in the assay buffer. The concentration should be such that a linear rate of reaction is observed over a reasonable time course.
-
Assay Setup: In a cuvette, combine the assay buffer and the substrate solution. Allow the mixture to equilibrate to the desired temperature (e.g., 37 °C) in the spectrophotometer.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly and start monitoring the change in absorbance at a predetermined wavelength. The optimal wavelength for monitoring the reaction would need to be determined experimentally by scanning the absorbance spectra of the substrate and the products.
-
Data Acquisition: Record the absorbance at regular time intervals. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis: Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product (4-nitrobenzoic acid) at the measured wavelength. Kinetic parameters such as Km and Vmax can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
This compound is a readily synthesizable dipeptide derivative with potential utility in biochemical research, particularly as a chromogenic substrate for peptidases. While its historical discovery is not well-documented, its chemical synthesis is straightforward using established methodologies like the Schotten-Baumann reaction. This guide provides a foundational understanding of its properties, a detailed protocol for its synthesis, and a proposed framework for its application in enzymatic assays. Further research would be beneficial to establish a comprehensive profile of its interactions with various enzymes and to explore its potential in other areas of drug discovery and development. A recent study has also highlighted its use in the development of a sensor for the detection of 2,4,6-trinitrotoluene (TNT), indicating its potential in materials science and analytical chemistry.[2]
References
The Enigmatic Biological Profile of p-Nitrobenzoyl Glycyl Glycine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Nitrobenzoyl glycyl glycine, a derivative of the simple dipeptide glycylglycine, presents a compelling subject for investigation in the realms of biochemistry and pharmacology. While specific, in-depth studies on this particular molecule are not extensively documented in publicly available literature, its structural components—a p-nitrobenzoyl group and a glycyl-glycine backbone—suggest a range of potential biological activities. This technical guide synthesizes available data on related compounds to provide a foundational understanding of its likely enzymatic interactions and potential as an antimicrobial agent. The information herein is intended to serve as a robust starting point for researchers aiming to elucidate the precise biological functions of p-Nitrobenzoyl glycyl glycine.
Potential Biological Activities
The biological activity of p-Nitrobenzoyl glycyl glycine can be inferred from the activities of its constituent moieties: the p-nitrobenzoyl group and the glycyl-glycine dipeptide.
Antimicrobial Activity
The presence of a nitro group, an electron-withdrawing substituent, on the benzoyl ring is a key indicator of potential antimicrobial properties. It has been demonstrated that structural alterations to the benzoyl ring of benzoyl glycine derivatives, particularly the addition of electron-withdrawing groups like nitro, halogen, and chloro groups, can significantly enhance antibacterial activity.[1][2][3] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli.[1][2][3]
The proposed mechanism for nitroaromatic compounds involves their reduction by bacterial nitroreductases to form toxic intermediates, such as nitroso and superoxide species.[4][5] These reactive species can then covalently bind to cellular macromolecules like DNA, leading to nuclear damage and ultimately, cell death.[4]
Enzyme Interaction
The glycyl-glycine backbone of the molecule suggests its potential to interact with various peptidases. Glycyl-glycine itself is known to be an inhibitor of certain enzymes, such as urocanase. It is also a fundamental building block of peptides and proteins, making it a recognizable motif for many enzymes involved in protein metabolism. Therefore, p-Nitrobenzoyl glycyl glycine could act as a substrate or an inhibitor for proteases like carboxypeptidases and aminopeptidases. For instance, N-acylglycine esters are known substrates for carboxypeptidase A.[6]
Quantitative Data (Based on Related Compounds)
| Compound/Derivative Class | Organism(s) | Activity Metric | Value Range | Reference(s) |
| Benzoyl glycine derivatives (with electron-withdrawing groups) | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | Not specified, but noted to have significant activity | [1][2][3] |
| Alanine- and glycine-derived Quaternary Ammonium Salts (QASs) | Rhodotorula rubra, Saccharomyces cerevisiae | Minimum Inhibitory Concentration (MIC) | As low as 2.5 µmol/L for an alanine derivative | [7] |
Note: The above table is intended to be illustrative. Researchers should determine the specific activity of p-Nitrobenzoyl glycyl glycine through direct experimentation.
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of p-Nitrobenzoyl glycyl glycine.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard methods used for assessing the antibacterial activity of benzoyl glycine derivatives.[1][2][3]
Objective: To determine the lowest concentration of p-Nitrobenzoyl glycyl glycine that inhibits the visible growth of a microorganism.
Materials:
-
p-Nitrobenzoyl glycyl glycine
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of p-Nitrobenzoyl glycyl glycine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the p-Nitrobenzoyl glycyl glycine stock solution in the 96-well plate using MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Carboxypeptidase A Inhibition Assay
This protocol is based on assays for N-acylglycine ester hydrolysis by carboxypeptidase A.[6]
Objective: To determine if p-Nitrobenzoyl glycyl glycine can act as an inhibitor of carboxypeptidase A.
Materials:
-
p-Nitrobenzoyl glycyl glycine
-
Bovine pancreatic carboxypeptidase A
-
Substrate: Hippuryl-L-phenylalanine
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Solutions: Prepare stock solutions of carboxypeptidase A and hippuryl-L-phenylalanine in Tris-HCl buffer.
-
Inhibitor Solutions: Prepare various concentrations of p-Nitrobenzoyl glycyl glycine in the same buffer.
-
Assay Reaction: In a cuvette, mix the carboxypeptidase A solution with the desired concentration of the inhibitor. Allow to pre-incubate for a short period.
-
Initiate Reaction: Add the substrate to the cuvette to start the reaction.
-
Monitor Hydrolysis: Monitor the increase in absorbance at 254 nm, which corresponds to the hydrolysis of the peptide bond in hippuryl-L-phenylalanine.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or Dixon plots.
Signaling Pathways and Mechanisms of Action
Proposed Antibacterial Mechanism of Action
The likely antibacterial mechanism of p-Nitrobenzoyl glycyl glycine is through the reductive activation of its nitro group by bacterial nitroreductases. This pathway is common to many nitroaromatic antimicrobial agents.
References
- 1. ijpca.org [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of N-[N-(p-Nitrobenzoyl)glycyl]glycine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility profile of N-[N-(p-Nitrobenzoyl)glycyl]glycine. Due to the limited publicly available quantitative data for this specific compound, this document also furnishes generalized experimental protocols for determining aqueous solubility, which are broadly applicable in a research and drug development context.
Physicochemical Properties
N-[N-(p-Nitrobenzoyl)glycyl]glycine (CAS 78196-53-9) is a derivative of the dipeptide glycylglycine.[1] A summary of its known physicochemical properties is presented below. The lack of comprehensive solubility data is a notable gap in the publicly accessible information for this compound.[1]
| Property | Value | Source |
| CAS Number | 78196-53-9 | [1] |
| Molecular Formula | C₁₁H₁₁N₃O₆ | [1] |
| Molecular Weight | 281.22 g/mol | [1] |
| Melting Point | 218 °C | [1] |
| Boiling Point | 694.1 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.466 g/cm³ (Predicted) | [1] |
| pKa | 3.27 (Predicted) | [2] |
| Appearance | Powder to crystal, White to Light yellow | [2] |
| Solubility | Not Available | [1] |
Synthesis Pathway
While detailed solubility data is scarce, understanding the synthesis of N-[N-(p-Nitrobenzoyl)glycyl]glycine provides context for its chemical nature. The logical synthesis pathway involves the acylation of glycylglycine with p-nitrobenzoyl chloride.
Solubility Profile: An Overview
A thorough search of scientific literature and chemical databases reveals a lack of specific, quantitative solubility data for N-[N-(p-Nitrobenzoyl)glycyl]glycine. Chemical supplier datasheets explicitly state "Solubility: N/A", indicating that this has not been extensively characterized or the data is not publicly disclosed.[1] The predicted pKa of 3.27 suggests that its solubility would be pH-dependent, likely increasing in more basic conditions due to the deprotonation of the carboxylic acid group.[2] However, without experimental data, this remains a theoretical consideration.
Given the absence of a detailed solubility profile, the following sections outline standardized experimental protocols that can be employed to determine the kinetic and thermodynamic solubility of this compound.
Generalized Experimental Protocols for Solubility Determination
The following are generalized methodologies for determining the aqueous solubility of a compound such as N-[N-(p-Nitrobenzoyl)glycyl]glycine. These protocols are based on standard practices in the pharmaceutical and chemical industries.[3][4]
The overall workflow for determining solubility is depicted below.
Kinetic solubility is often used in early-stage drug discovery for high-throughput screening. It measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[5]
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of N-[N-(p-Nitrobenzoyl)glycyl]glycine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform a serial dilution in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]
-
Detection and Quantification:
-
Nephelometry: Measure the amount of light scattered by any precipitate formed in each well. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
Direct UV/LC-MS Analysis: After incubation, filter the solutions to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS, by comparing the readings to a standard curve.[6]
-
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. This is a more accurate representation of a compound's true solubility.[4]
Methodology:
-
Sample Preparation: Add an excess amount of solid N-[N-(p-Nitrobenzoyl)glycyl]glycine to a series of vials containing the desired aqueous buffer (e.g., PBS at various pH values, or simulated gastric and intestinal fluids).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period to ensure equilibrium is reached. This is typically done using a shake-flask method for 24 to 48 hours.[3]
-
Separation of Solid and Liquid Phases: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantification. A calibration curve prepared from known concentrations of the compound is used to determine the solubility.[7]
Conclusion
While N-[N-(p-Nitrobenzoyl)glycyl]glycine possesses defined physical properties such as a high melting point, its solubility profile remains uncharacterized in the public domain. This guide provides the known physicochemical data and outlines standardized, robust methodologies for the experimental determination of both its kinetic and thermodynamic solubility. The successful execution of these protocols would provide critical data for researchers and drug development professionals working with this compound, enabling a more thorough understanding of its behavior in aqueous environments and its potential for further development.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-NITROBENZOYL-GLYCYL-GLYCINE CAS#: 78196-53-9 [amp.chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. evotec.com [evotec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
4-Nitrobenzoyl-glycyl-glycine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 4-Nitrobenzoyl-glycyl-glycine
This guide provides a comprehensive technical overview of the critical considerations for the stability and storage of this compound (NBGG). Designed for researchers, scientists, and drug development professionals, this document moves beyond generic statements to offer a foundational understanding of the molecule's potential liabilities and provides actionable protocols to rigorously assess its stability profile.
Molecular Profile and Inherent Stability Considerations
This compound is a substituted dipeptide. Its structure, comprising a nitroaromatic ring, an amide bond, and two peptide linkages, dictates its potential degradation pathways.
-
Chemical Structure: C₁₁H₁₁N₃O₆
-
Molecular Weight: 281.22 g/mol
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: Approximately 218 °C.[1]
The key structural motifs that influence its stability are:
-
The Glycyl-glycine Backbone: The two peptide (amide) bonds are susceptible to hydrolysis, a primary degradation pathway for peptides. This reaction is highly dependent on pH and temperature.[2][3]
-
The 4-Nitrobenzoyl Moiety: The nitroaromatic group is a chromophore, rendering the molecule susceptible to photodegradation upon exposure to light, particularly in the UV spectrum.[4][5]
-
Amide Linkage: The amide bond connecting the nitrobenzoyl group to the glycine is also a potential site for hydrolysis.
Recommended Storage Conditions
Based on general best practices for peptides and light-sensitive compounds, the following storage conditions are recommended to minimize degradation. Verification of these conditions for specific formulations should be confirmed by long-term stability studies.
| Condition | Solid (Powder) | In Solution |
| Long-Term | -20°C, desiccated, protected from light | -80°C in a suitable, degassed solvent |
| Short-Term | 4°C, desiccated, protected from light | -20°C in a suitable, degassed solvent |
Rationale: Lowering the temperature reduces the rate of chemical reactions, including hydrolysis and auto-oxidation. Desiccation is crucial as water is a reactant in hydrolysis. Protection from light is essential to prevent photochemical degradation. For solutions, using aprotic solvents or buffered aqueous solutions at an optimal pH (determined experimentally) can enhance stability.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[6][7] These studies intentionally stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods.[8][9] An extent of degradation of 5-20% is generally considered optimal for these studies.[6]
Key Stress Conditions and Their Mechanistic Implications
The following diagram outlines the logical workflow for a forced degradation study on this compound.
References
- 1. Cas 78196-53-9,this compound | lookchem [lookchem.com]
- 2. Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. medcraveonline.com [medcraveonline.com]
- 9. gsconlinepress.com [gsconlinepress.com]
Spectroscopic and Structural Elucidation of 4-Nitrobenzoyl-glycyl-glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic properties of 4-Nitrobenzoyl-glycyl-glycine, a molecule of interest in biochemical and pharmaceutical research. Due to the limited availability of public domain raw spectral data, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties and analogous compounds. Detailed hypothetical experimental protocols for its synthesis and spectroscopic characterization are provided to guide researchers in their laboratory work. This includes methodologies for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Visualizations of the synthetic workflow and a representative signaling pathway are also included to facilitate understanding.
Introduction
This compound is a dipeptide derivative that incorporates a 4-nitrobenzoyl group. This modification can significantly alter the physicochemical and biological properties of the parent glycyl-glycine dipeptide, making it a subject of interest for applications in drug design and as a biochemical probe. The 4-nitrobenzoyl group can act as a rigid structural element and its nitro functionality can participate in various molecular interactions. Understanding the spectroscopic signature of this molecule is crucial for its unambiguous identification, purity assessment, and for studying its interactions with biological targets.
Synthesis of this compound
A plausible synthetic route for this compound involves the acylation of the N-terminus of glycyl-glycine with 4-nitrobenzoyl chloride. This is a common method for the formation of amide bonds in peptide synthesis.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve glycyl-glycine (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide (2 equivalents), to deprotonate the amino group of glycyl-glycine, making it nucleophilic.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in a suitable organic solvent like dioxane to the reaction mixture with vigorous stirring. Maintain the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Dry the purified product under vacuum and characterize it using spectroscopic methods (FT-IR, NMR, MS) and by determining its melting point.
In-Depth Technical Guide on the Safety and Handling of 4-Nitrobenzoyl-glycyl-glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-Nitrobenzoyl-glycyl-glycine (CAS No. 78196-53-9). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from supplier information for this compound and extrapolates hazard and handling information from the closely related compound, 4-Nitrobenzoyl chloride. It is imperative to handle this compound with caution, assuming it may possess hazards associated with nitroaromatic compounds.
Chemical and Physical Properties
This table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 78196-53-9 | Multiple Suppliers |
| Molecular Formula | C₁₁H₁₁N₃O₆ | Lookchem[1], ChemicalBook[2] |
| Molecular Weight | 281.22 g/mol | Lookchem[1], ChemicalBook[2] |
| Appearance | White to light yellow powder/crystal | ChemicalBook[2] |
| Melting Point | 218 °C | Lookchem[1], ChemicalBook[2] |
| Boiling Point | 694.1 °C at 760 mmHg (Predicted) | Lookchem[1], ChemicalBook[2] |
| Density | 1.466 g/cm³ (Predicted) | Lookchem[1], ChemicalBook[2] |
| pKa | 3.27 (Predicted) | ChemicalBook[2] |
Toxicological Data
| Hazard Profile | Data | Compound Tested |
| Acute Oral Toxicity (LD50) | 5600 mg/kg (Rat) | 4-Nitrobenzoyl chloride |
| 3440 mg/kg (Mouse) | 4-Nitrobenzoyl chloride | |
| Mutagenicity | Ames test: Positive | 4-Nitrobenzoyl chloride |
| General Hazards of Aromatic Nitro Compounds | Systemic effects may include headache, cardiac dysrhythmias, drop in blood pressure, dyspnea, and spasms. | General Information |
Hazard Identification and Personal Protective Equipment (PPE)
Given the presence of the nitrobenzoyl group, this compound should be treated as hazardous. The following is a summary of potential hazards and recommended PPE.
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | Wear chemical safety goggles and a face shield. |
| Skin Contact | Wear a chemical-resistant laboratory coat and nitrile or neoprene gloves (double gloving is recommended). |
| Inhalation | Handle in a certified chemical fume hood to minimize dust inhalation. |
| Ingestion | Do not eat, drink, or smoke in the laboratory. |
Handling and Storage
Proper handling and storage are crucial to minimize risks.
-
Handling : Always handle this compound within a chemical fume hood.[3] Use appropriate tools to avoid direct contact and keep containers tightly closed when not in use.[3] When weighing the solid, do so in an enclosed balance within the fume hood to prevent dust dispersal.[3]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first-aid procedures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow and Emergency Procedures
The following diagrams illustrate a standard workflow for handling powdered nitroaromatic compounds and an emergency spill response plan.
Caption: Standard laboratory handling workflow for powdered nitroaromatic compounds.
Caption: Emergency spill response plan for a powdered nitroaromatic compound.
References
Methodological & Application
Application Notes and Protocols for 4-Nitrobenzoyl-glycyl-glycine in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzoyl-glycyl-glycine is a synthetic peptide derivative that holds potential as a chromogenic substrate in enzyme assays, particularly for proteases. Its structure, featuring an N-terminal 4-nitrobenzoyl group and a di-glycine peptide backbone, suggests its utility in the study of enzymes that recognize and cleave peptide bonds, such as carboxypeptidases. The presence of the 4-nitrobenzoyl moiety allows for direct spectrophotometric monitoring of enzymatic hydrolysis, offering a convenient and continuous assay format. These application notes provide detailed protocols for utilizing this compound as a substrate for Carboxypeptidase A, a well-characterized exopeptidase. The protocols are designed to be adaptable for screening potential enzyme inhibitors and for characterizing enzyme kinetics.
Principle of the Assay
Carboxypeptidase A (E.C. 3.4.17.1) is a metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond, showing a preference for residues with aromatic or bulky aliphatic side chains. While glycine is not a preferred C-terminal residue, N-acylated dipeptides can serve as substrates. The enzymatic hydrolysis of this compound by Carboxypeptidase A is expected to cleave the C-terminal glycine, yielding 4-Nitrobenzoyl-glycine and glycine.
The reaction can be monitored by two primary methods:
-
Direct UV Spectrophotometry: The hydrolysis of the peptide bond in this compound is expected to cause a change in the ultraviolet (UV) absorbance spectrum. This allows for a continuous, real-time assay by monitoring the change in absorbance at a specific wavelength. Based on known assays for similar N-acyl peptides, a wavelength of 254 nm is a recommended starting point for monitoring the reaction[1][2].
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a robust and highly specific method for separating and quantifying the substrate, this compound, from its hydrolysis products, 4-Nitrobenzoyl-glycine and glycine. This method is particularly useful for confirming the results of the spectrophotometric assay and for analyzing samples that may contain interfering substances.
Data Presentation
| Substrate | Enzyme | Km (mM) | kcat (s-1) | Optimal pH | Reference |
| Hippuryl-L-Phenylalanine | Bovine Carboxypeptidase A | 0.97 | - | 7.5 | [1][2] |
| N-Acylglycine Esters | Bovine Carboxypeptidase A | Varies | Varies | 7.5 | [3] |
| Acylated Peptides | Carboxypeptidase Y | Varies | Varies | - | [4] |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Assay for Carboxypeptidase A Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of Carboxypeptidase A using this compound as a substrate.
Materials:
-
This compound
-
Bovine Pancreatic Carboxypeptidase A (lyophilized powder or suspension)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Sodium Chloride (NaCl)
-
Deionized water
-
UV-transparent cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with temperature control
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 at 25°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer. Gentle warming may be required for complete dissolution.
-
Enzyme Solution: Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in cold deionized water. Immediately before use, dilute the enzyme stock to the desired final concentration (e.g., 1-10 µg/mL) in the Assay Buffer. Keep the enzyme solution on ice.
Assay Procedure:
-
Set the spectrophotometer to monitor absorbance at 254 nm and equilibrate the cuvette holder to 25°C.
-
In a 1 cm path length UV-transparent cuvette, add the following:
-
Assay Buffer (to a final volume of 1 mL)
-
Substrate Stock Solution (to achieve the desired final concentration, e.g., 0.1 - 2 mM)
-
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Record the baseline absorbance for 2-3 minutes.
-
Initiate the reaction by adding a small volume of the diluted Carboxypeptidase A solution (e.g., 10 µL) to the cuvette.
-
Quickly mix the solution by gentle inversion or with a cuvette stirrer.
-
Immediately start recording the change in absorbance at 254 nm over time (e.g., for 5-10 minutes).
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
Data Analysis:
The rate of substrate hydrolysis can be calculated using the Beer-Lambert law:
Rate (µmol/min/mL) = (ΔA/min) / (Δε * path length)
Where:
-
ΔA/min is the initial rate of change in absorbance.
-
Δε is the difference in the molar extinction coefficient between the products and the substrate at 254 nm (in M-1cm-1). This needs to be determined experimentally.
-
Path length is the cuvette path length in cm (typically 1 cm).
Protocol 2: HPLC-Based Assay for Carboxypeptidase A Activity
This protocol provides a method to quantify the hydrolysis of this compound by separating and measuring the substrate and its product, 4-Nitrobenzoyl-glycine.
Materials:
-
This compound
-
4-Nitrobenzoyl-glycine (as a standard)
-
Glycine (as a standard)
-
Bovine Pancreatic Carboxypeptidase A
-
Tris-HCl buffer (50 mM, pH 7.5) with 100 mM NaCl
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (HPLC grade)
-
HPLC system with a C18 reverse-phase column and a UV detector
Reagent Preparation:
-
Assay Buffer, Substrate Stock Solution, and Enzyme Solution: Prepare as described in Protocol 1.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Standard Solutions: Prepare stock solutions of this compound, 4-Nitrobenzoyl-glycine, and glycine in the Assay Buffer. Create a series of dilutions to generate a standard curve for each compound.
Enzymatic Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube by combining:
-
Assay Buffer (to a final volume of 100 µL)
-
Substrate Stock Solution (to the desired final concentration)
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the diluted Carboxypeptidase A solution.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding an equal volume of 1% (v/v) TFA.
-
Centrifuge the samples at high speed for 5 minutes to pellet any precipitated protein.
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto the C18 column.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 260 nm, based on the absorbance maximum of the 4-nitrobenzoyl group[5]).
-
Identify the peaks corresponding to this compound and 4-Nitrobenzoyl-glycine by comparing their retention times with the standards.
-
Quantify the amount of substrate remaining and product formed at each time point by integrating the peak areas and using the standard curves.
Visualizations
Caption: General workflow for the enzymatic assay of this compound.
Caption: Conceptual diagram of using the assay for enzyme inhibitor screening.
References
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 3. Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
Application Notes and Protocols for 4-Nitrobenzoyl-glycyl-glycine as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzoyl-glycyl-glycine is a synthetic tripeptide derivative that holds potential as a chromogenic substrate for the characterization of certain peptidases. The presence of the 4-nitrobenzoyl group at the N-terminus allows for a direct and continuous spectrophotometric assay of enzymatic activity. Upon hydrolysis of the amide bond between the 4-nitrobenzoyl moiety and the N-terminal glycine residue, 4-nitrobenzoic acid is released. The release of this chromophore results in a measurable increase in absorbance, providing a means to quantify enzyme kinetics.
Principle of the Assay
The enzymatic activity is determined by monitoring the rate of hydrolysis of this compound. The enzyme cleaves the substrate, releasing 4-nitrobenzoate and glycyl-glycine. The production of 4-nitrobenzoate leads to an increase in absorbance at a specific wavelength (typically around 405 nm), which can be continuously monitored using a spectrophotometer. The rate of this increase in absorbance is directly proportional to the enzyme's activity under the given conditions.
Hypothetical Enzymatic Reaction
Caption: Enzymatic hydrolysis of this compound.
Data Presentation
Table 1: Hypothetical Kinetic Parameters
The following table presents hypothetical kinetic parameters for a generic peptidase using this compound as a substrate. These values are for illustrative purposes to guide assay development and should be determined experimentally for any specific enzyme.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Generic Peptidase | This compound | 0.5 - 5.0 | 10 - 100 | 2,000 - 200,000 | 7.0 - 8.5 |
Table 2: Spectral Properties of 4-Nitrobenzoate
Accurate calculation of enzyme activity requires the molar extinction coefficient of the product, 4-nitrobenzoate. This value is pH-dependent.
| Product | Wavelength (nm) | pH | Molar Extinction Coefficient (ε) (M-1cm-1) |
| 4-Nitrobenzoate | 405 | 7.5 | ~9,500 |
| 4-Nitrobenzoate | 405 | 8.0 | ~10,000 |
Note: The exact molar extinction coefficient should be determined experimentally under the specific assay buffer conditions.
Experimental Protocols
This protocol describes a continuous spectrophotometric assay for measuring peptidase activity using this compound.
Materials and Reagents
-
This compound (Substrate)
-
Enzyme preparation (e.g., purified peptidase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at 405 nm
-
96-well microplate or quartz cuvettes
Preparation of Reagents
-
Substrate Stock Solution (e.g., 100 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C.
-
Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal range for the enzyme of interest.
-
Enzyme Solution: Dilute the enzyme preparation in Assay Buffer to a concentration that will result in a linear rate of absorbance change over a few minutes. The optimal concentration should be determined empirically.
Assay Procedure
Caption: Workflow for the enzymatic assay of this compound.
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 405 nm and equilibrate the temperature to the desired value (e.g., 25°C or 37°C).
-
Prepare the Reaction Mixture: In a microplate well or cuvette, add the following in order:
-
Assay Buffer
-
Substrate solution (diluted from the stock to the desired final concentration, typically in the range of the expected Km)
-
-
Pre-incubation: Incubate the reaction mixture for 5 minutes at the assay temperature to ensure thermal equilibrium.
-
Initiate the Reaction: Add the diluted enzyme solution to the reaction mixture and mix quickly.
-
Monitor Absorbance: Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure that the initial phase of the reaction is linear.
-
Blank Measurement: Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of the substrate, if any.
Calculation of Enzyme Activity
The rate of the enzymatic reaction can be calculated using the Beer-Lambert law:
Activity (mol/min) = (ΔAbs/min) * V / (ε * l)
Where:
-
ΔAbs/min: The initial linear rate of change in absorbance at 405 nm per minute.
-
V: The total volume of the assay in liters.
-
ε: The molar extinction coefficient of 4-nitrobenzoate at the assay pH (in M-1cm-1).
-
l: The path length of the cuvette or the light path in the microplate well (in cm).
The specific activity is then calculated by dividing the activity by the amount of enzyme in the assay (in mg or mol).
Specific Activity (U/mg) = Activity (μmol/min) / mg of enzyme
(One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute under the specified conditions.)
Conclusion
This compound presents a viable, though not widely documented, option as a chromogenic substrate for the continuous monitoring of certain peptidase activities. The protocol outlined above provides a robust framework for the development of an assay for enzymes capable of cleaving the N-terminal 4-nitrobenzoyl-glycine bond. Researchers and drug development professionals are encouraged to empirically determine the optimal assay conditions and kinetic parameters for their specific enzyme of interest.
Application Notes and Protocols for 4-Nitrobenzoyl-glycyl-glycine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-Nitrobenzoyl-glycyl-glycine as a versatile tool in drug discovery, particularly in the screening and characterization of proteases. Detailed protocols for its application in enzymatic assays are provided to facilitate its integration into research workflows.
Introduction
This compound is a synthetic peptide derivative that holds significant promise as a chromogenic substrate for various peptidases. Its structure, featuring a di-glycine motif capped with a 4-nitrobenzoyl group, makes it a potential substrate for enzymes that recognize and cleave at glycine residues. The 4-nitrobenzoyl moiety serves as a useful chromophore, allowing for the continuous monitoring of enzymatic activity through spectrophotometry. This property is particularly valuable in high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors.
The principle of its application lies in the enzymatic hydrolysis of the peptide bond. Cleavage of the bond between the N-terminal glycine and the 4-nitrobenzoyl group, or the internal glycyl-glycine bond, leads to a change in the electronic environment of the 4-nitrobenzoyl group. This results in a detectable shift in the absorbance spectrum, typically in the UV range, which can be correlated with enzyme activity. This approach is analogous to the well-established use of p-nitroanilide substrates in protease assays.[1][2]
Applications in Drug Discovery
-
High-Throughput Screening (HTS) for Protease Inhibitors: this compound can be employed as a substrate in HTS assays to identify small molecule inhibitors of proteases that exhibit specificity for di-glycine sequences.[3][4][5] The simplicity and continuous nature of the spectrophotometric readout make it amenable to automation and large-scale screening campaigns.
-
Enzyme Characterization and Kinetic Studies: This substrate can be utilized to determine the kinetic parameters (Km and kcat) of purified proteases.[6] Such studies are crucial for understanding the enzyme's substrate specificity and mechanism of action, which is vital information for structure-based drug design.
-
Substrate Specificity Profiling: By comparing the hydrolysis of this compound with other synthetic peptides, researchers can profile the substrate specificity of novel proteases. This information is valuable for elucidating the biological role of the enzyme and for designing selective inhibitors.
Quantitative Data Summary
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Hypothetical Metalloprotease X | This compound | 0.5 | 10 | 2.0 x 104 |
| Hypothetical Metalloprotease X | Control Substrate (e.g., Hippuryl-L-Phe) | 0.2 | 25 | 1.25 x 105 |
Experimental Protocols
Protocol 1: High-Throughput Screening of Protease Inhibitors
This protocol describes a 96-well plate-based assay for screening a compound library against a protease using this compound as the substrate.
Materials:
-
Purified protease of interest
-
This compound substrate stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)
-
Compound library plates (compounds dissolved in DMSO)
-
96-well, UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.
-
Prepare the substrate working solution by diluting the 10 mM stock of this compound in Assay Buffer to a final concentration of 2x the desired assay concentration (e.g., 200 µM for a final assay concentration of 100 µM).
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound from the library plate to the corresponding wells of the assay plate.
-
Add 1 µL of DMSO to the control wells (no inhibitor and maximum activity controls).
-
Add 49 µL of the diluted protease solution to all wells except the no-enzyme control wells.
-
Add 49 µL of Assay Buffer to the no-enzyme control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2x substrate working solution to all wells to initiate the enzymatic reaction. The final reaction volume is 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-set to 340 nm and 37°C.
-
Measure the absorbance every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Vcompound - Vno enzyme) / (VDMSO - Vno enzyme)] * 100 where Vcompound is the velocity in the presence of the test compound, Vno enzyme is the velocity of the no-enzyme control, and VDMSO is the velocity of the DMSO control.
-
Protocol 2: Determination of Enzyme Kinetic Parameters (Km and kcat)
This protocol describes the determination of Michaelis-Menten kinetic parameters for a protease using varying concentrations of this compound.
Materials:
-
Purified protease of interest (at a fixed concentration)
-
This compound substrate stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)
-
96-well, UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Substrate Dilutions:
-
Prepare a series of dilutions of the this compound substrate in Assay Buffer, ranging from concentrations well below to well above the expected Km (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5, 10 mM). These will be 2x the final desired concentrations.
-
-
Assay Setup:
-
Add 50 µL of each 2x substrate dilution to triplicate wells of a 96-well plate.
-
Add 50 µL of Assay Buffer to no-enzyme control wells.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted protease solution to all wells containing the substrate.
-
Add 50 µL of Assay Buffer to the no-enzyme control wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-set to 340 nm and 37°C.
-
Measure the absorbance every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration. This requires converting the change in absorbance per unit time (ΔA/min) to concentration per unit time (µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product at 340 nm. The extinction coefficient for the cleaved 4-nitrobenzoyl product would need to be determined experimentally.
-
Plot the initial velocities (V0) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Visualizations
References
- 1. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Peptides using 4-Nitrobenzoyl-glycyl-glycine
Introduction
4-Nitrobenzoyl-glycyl-glycine is a derivative of the dipeptide glycyl-glycine, featuring a 4-nitrobenzoyl group attached to the N-terminal amino group. This modification introduces a stable protecting group and a chromophore, making it a potentially useful building block in specialized applications of solution-phase peptide synthesis. The 4-nitrobenzoyl group provides significant stability against premature cleavage under various reaction conditions, allowing for selective deprotection strategies. These application notes provide an overview and detailed protocols for the use of this compound in the synthesis of short peptides.
Key Applications
-
Introduction of a Glycyl-Glycine Motif: Serves as a convenient building block for incorporating a glycyl-glycine unit into a peptide sequence.
-
Synthesis of Chromophoric Peptides: The 4-nitrobenzoyl group acts as a UV-active label, facilitating the detection and quantification of the peptide during purification and analysis.
-
Fragment Condensation: Can be used as a protected N-terminal dipeptide fragment in the convergent synthesis of larger peptides.
Chemical Structure
The structure of this compound consists of a glycyl-glycine dipeptide where the N-terminal amine is acylated with a 4-nitrobenzoyl group.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzoyl-glycyl-glycyl-alanine Methyl Ester (Solution-Phase)
This protocol describes the coupling of this compound with L-alanine methyl ester hydrochloride using a carbodiimide coupling agent.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
Preparation of the Amino Acid Ester:
-
Dissolve L-alanine methyl ester hydrochloride in anhydrous DCM.
-
Add one equivalent of TEA or DIPEA to neutralize the hydrochloride and stir for 15 minutes at room temperature.
-
-
Activation of the Carboxyl Group:
-
In a separate flask, dissolve this compound and HOBt in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the solution of the neutralized L-alanine methyl ester to the activated this compound solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized tripeptide ester using HPLC, Mass Spectrometry, and NMR.
-
Protocol 2: Deprotection of the 4-Nitrobenzoyl Group
The 4-nitrobenzoyl group is a robust protecting group. Its removal typically involves the reduction of the nitro group to an amine, followed by cleavage.
Materials:
-
4-Nitrobenzoyl-protected peptide
-
Tin(II) chloride dihydrate (SnCl₂) or catalytic hydrogenation (e.g., H₂, Pd/C)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate solution
-
DCM
Procedure using SnCl₂:
-
Dissolve the 4-Nitrobenzoyl-protected peptide in ethanol.
-
Add an excess of Tin(II) chloride dihydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected peptide.
Quantitative Data
The following table summarizes typical results for the synthesis and deprotection of a model tripeptide.
| Step | Product | Starting Materials | Coupling/Deprotection Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) |
| Coupling | 4-Nitrobenzoyl-Gly-Gly-Ala-OMe | 4-Nitrobenzoyl-Gly-Gly-OH, Ala-OMe·HCl | DCC/HOBt | DMF/DCM | 18 | 85 | >95 |
| Deprotection | H-Gly-Gly-Ala-OMe | 4-Nitrobenzoyl-Gly-Gly-Ala-OMe | SnCl₂ | Ethanol | 5 | 70 | >90 |
Visualizations
Caption: Workflow for the synthesis of a tripeptide using this compound.
Caption: Reaction scheme for peptide synthesis and deprotection.
Application Notes and Protocols: 4-Nitrobenzoyl-glycyl-glycine as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzoyl-glycyl-glycine is a synthetic peptide derivative that can serve as a chromogenic substrate for specific peptidases. Its utility in biochemical assays lies in the enzymatic hydrolysis of the amide bond, which leads to the release of a product that can be quantified spectrophotometrically. This document provides detailed application notes and protocols for the use of this compound in the characterization of enzyme activity, kinetics, and inhibitor screening. The principle of the assay is based on the cleavage of the substrate by a suitable enzyme, such as a hypothetical N-acyl-peptidase, to yield 4-nitrobenzoic acid and glycyl-glycine. The production of 4-nitrobenzoate can be monitored by measuring the increase in absorbance in the UV range, providing a direct measure of enzyme activity.
Principle of the Assay
The enzymatic assay for the hydrolysis of this compound is based on the spectrophotometric detection of the product, 4-nitrobenzoic acid. An N-acyl-peptidase cleaves the amide bond between the 4-nitrobenzoyl group and the N-terminal glycine of the substrate. The resulting 4-nitrobenzoate anion exhibits a distinct absorbance spectrum that can be used for its quantification. The rate of formation of 4-nitrobenzoate is directly proportional to the enzyme's activity under specific assay conditions.
Experimental Protocols
1. General Enzyme Activity Assay
This protocol describes a standard procedure for measuring the activity of an enzyme using this compound as a substrate.
Materials:
-
This compound
-
Enzyme solution (e.g., purified N-acyl-peptidase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent like DMSO, diluted in Assay Buffer).
-
Prepare working solutions of the substrate in Assay Buffer at various concentrations.
-
For each reaction, add the following to a well of a 96-well plate or a cuvette:
-
X µL of Assay Buffer
-
Y µL of substrate solution
-
Z µL of enzyme solution (to initiate the reaction) The final volume should be consistent for all reactions (e.g., 200 µL).
-
-
Immediately place the plate or cuvette in the spectrophotometer.
-
Monitor the increase in absorbance at the appropriate wavelength for 4-nitrobenzoate (e.g., 274 nm) over time (e.g., every 30 seconds for 10 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
2. Determination of Enzyme Kinetics (Kₘ and Vₘₐₓ)
This protocol outlines the steps to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of an enzyme.
Procedure:
-
Set up a series of reactions as described in the General Enzyme Activity Assay, varying the substrate concentration over a wide range (e.g., from 0.1 × Kₘ to 10 × Kₘ).
-
Keep the enzyme concentration constant and low enough to ensure initial velocity measurements are in the linear range.
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
3. Enzyme Inhibition Assay
This protocol is designed to screen for and characterize enzyme inhibitors.
Procedure:
-
Prepare a stock solution of the potential inhibitor in a suitable solvent.
-
Set up reactions as described in the General Enzyme Activity Assay with a constant concentration of substrate (typically at or near the Kₘ value).
-
Add varying concentrations of the inhibitor to the reaction mixtures.
-
Initiate the reaction by adding the enzyme.
-
Measure the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to a control reaction with no inhibitor.
-
Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for N-acyl-peptidase
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/Kₘ (M⁻¹s⁻¹) |
| This compound | 150 | 25 | 10.5 | 7.0 x 10⁴ |
| Substrate Analog A | 250 | 15 | 6.3 | 2.5 x 10⁴ |
| Substrate Analog B | 75 | 30 | 12.6 | 1.7 x 10⁵ |
Table 2: Hypothetical Inhibition of N-acyl-peptidase by Different Compounds
| Inhibitor | Type of Inhibition | Kᵢ (µM) | IC₅₀ (µM) |
| Inhibitor X | Competitive | 5 | 12 |
| Inhibitor Y | Non-competitive | 10 | 25 |
| Inhibitor Z | Uncompetitive | 15 | 35 |
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: General workflow for the enzyme assay.
Caption: Relationship between substrate concentration and reaction velocity.
Application Note: High-Throughput Screening for Carboxypeptidase G2 Inhibitors Using the Chromogenic Substrate 4-Nitrobenzoyl-glycyl-glycine
Introduction: The Critical Role of Carboxypeptidase G2 in Targeted Cancer Therapy and the Need for High-Throughput Screening
Carboxypeptidase G2 (CPG2), a zinc-dependent exopeptidase originating from Pseudomonas sp., has emerged as a key enzyme in innovative cancer treatment strategies, particularly in antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT).[1][2][3] In these approaches, CPG2 is targeted to tumor sites where it selectively cleaves a non-toxic prodrug into a potent cytotoxic agent, thereby concentrating the therapeutic effect within the tumor and minimizing systemic toxicity.[1][3] The enzyme's primary function is to hydrolyze the C-terminal glutamate from various molecules, including folic acid analogues and specially designed prodrugs.[2]
Given its therapeutic importance, the discovery of potent and selective inhibitors of CPG2 is of significant interest for both therapeutic applications and as molecular probes to study its function. High-throughput screening (HTS) offers a powerful platform to rapidly evaluate large compound libraries for potential inhibitors.[4][5] This application note provides a detailed guide for developing and implementing a robust, automated HTS assay for CPG2 using the chromogenic substrate 4-Nitrobenzoyl-glycyl-glycine (4-NBGG).
Assay Principle: Chromogenic Detection of CPG2 Activity
The HTS assay described herein is a homogenous, colorimetric assay that relies on the enzymatic hydrolysis of the synthetic substrate this compound (4-NBGG) by CPG2. The fundamental principle lies in the generation of a colored product that can be quantified using a spectrophotometer.[6]
CPG2 catalyzes the cleavage of the amide bond between the 4-nitrobenzoyl moiety and the dipeptide (glycyl-glycine). This enzymatic reaction releases 4-nitrobenzoate and glycyl-glycine. The product, 4-nitrobenzoate, exhibits strong absorbance at a specific wavelength, leading to a measurable color change in the reaction mixture. The rate of color formation is directly proportional to the enzymatic activity of CPG2. In the presence of an inhibitor, the rate of 4-NBGG hydrolysis is reduced, resulting in a decreased absorbance signal.
The enzymatic reaction is as follows:
This compound + H₂O --(Carboxypeptidase G2)--> 4-Nitrobenzoate + Glycyl-glycine
The production of 4-nitrobenzoate can be monitored spectrophotometrically, typically around 405 nm.
Caption: Enzymatic hydrolysis of 4-NBGG by CPG2.
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for conducting an HTS campaign to identify inhibitors of CPG2 using 4-NBGG. The protocol is designed for a 384-well microplate format, which is standard for HTS.[4]
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM ZnCl₂. Causality: The Tris buffer maintains a stable pH optimal for CPG2 activity, and the zinc chloride is essential as CPG2 is a zinc-dependent metalloenzyme.
-
CPG2 Enzyme Stock Solution: Prepare a concentrated stock of recombinant CPG2 in Assay Buffer. The final concentration in the assay will need to be empirically determined during assay development to ensure a robust signal within a reasonable time frame (e.g., 15-30 minutes).
-
4-NBGG Substrate Stock Solution: Prepare a concentrated stock solution of 4-NBGG in DMSO. Due to potential solubility issues in aqueous solutions, a 100% DMSO stock is recommended.
-
Test Compounds: Solubilize library compounds in 100% DMSO to create stock solutions (typically 1-10 mM).
-
Positive Control (Inhibitor): A known CPG2 inhibitor, such as 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGTA), should be used as a positive control for inhibition. Prepare a stock solution in DMSO.
-
Negative Control: 100% DMSO.
Assay Plate Layout
A well-defined plate map is crucial for reliable data analysis. A typical 384-well plate layout would include:
-
Sample Wells: Containing test compounds.
-
Negative Control Wells (0% Inhibition): Containing DMSO vehicle instead of a test compound. These wells represent the maximum enzyme activity.
-
Positive Control Wells (100% Inhibition): Containing a saturating concentration of a known CPG2 inhibitor. These wells represent the baseline (no enzyme activity).
| Well Type | Contents | Purpose |
| Sample | CPG2 + Test Compound + 4-NBGG | Screen for inhibitory activity |
| Negative Control | CPG2 + DMSO + 4-NBGG | Defines the 0% inhibition signal (max signal) |
| Positive Control | CPG2 + Known Inhibitor + 4-NBGG | Defines the 100% inhibition signal (min signal) |
| Blank | Assay Buffer + DMSO + 4-NBGG | Corrects for background absorbance |
HTS Workflow
The following protocol outlines the steps for a single 384-well plate. This process is typically automated using liquid handling robotics in a full HTS campaign.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of the test compounds, positive control, and negative control (DMSO) from the source plates to the corresponding wells of the 384-well assay plate.
-
Enzyme Addition: Add CPG2 enzyme solution to all wells except the blank wells. The volume and concentration should be optimized to provide a linear reaction rate.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes. Causality: This step allows the test compounds to bind to the enzyme before the substrate is introduced, which is important for identifying competitive and non-competitive inhibitors.
-
Reaction Initiation: Add the 4-NBGG substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
Caption: High-Throughput Screening Workflow.
Data Analysis and Interpretation
Calculation of Reaction Rate
From the kinetic read, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
Percentage Inhibition Calculation
The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = [1 - (V₀_compound - V₀_positive_control) / (V₀_negative_control - V₀_positive_control)] * 100
Where:
-
V₀_compound is the reaction rate in the presence of the test compound.
-
V₀_negative_control is the average reaction rate of the negative control wells (0% inhibition).
-
V₀_positive_control is the average reaction rate of the positive control wells (100% inhibition).
Hit Identification
A "hit" is a compound that exhibits a statistically significant level of inhibition. A common threshold for hit identification is a percentage inhibition greater than three times the standard deviation of the negative control wells.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the HTS data, several quality control metrics and validation steps are essential.
Z'-Factor for Assay Quality
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7][8][9] It reflects the separation between the positive and negative controls and the variability of the data. The Z'-factor is calculated as follows:
Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ]
Where:
-
SD is the standard deviation.
-
Mean is the average signal of the respective controls.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.[10]
DMSO Tolerance
Since library compounds are typically dissolved in DMSO, it is crucial to determine the enzyme's tolerance to this solvent.[6][11] High concentrations of DMSO can denature proteins and inhibit enzyme activity.[12] A DMSO tolerance curve should be generated by measuring enzyme activity in the presence of increasing concentrations of DMSO (e.g., 0.1% to 5%). The final DMSO concentration in the assay should be kept below the level that causes significant inhibition of CPG2 activity, typically ≤1%.[6][13]
Counter-Screens and Hit Validation
Primary hits from the HTS campaign should be subjected to a series of validation and counter-screening assays to eliminate false positives. These may include:
-
Dose-Response Curves: Confirmed hits should be tested at multiple concentrations to determine their potency (IC₅₀).
-
Orthogonal Assays: Employing a different assay format (e.g., a fluorescence-based assay) to confirm the inhibitory activity.
-
Selectivity Profiling: Testing hits against other related carboxypeptidases to assess their selectivity for CPG2.
Summary of Quantitative Data
The following table provides an example of typical data that would be generated during an HTS assay for CPG2.
| Parameter | Value | Interpretation |
| Substrate (4-NBGG) Concentration | 100 µM | Should be at or near the Km value for optimal sensitivity |
| CPG2 Concentration | 5 nM | Optimized for a linear reaction rate |
| Final DMSO Concentration | 0.5% (v/v) | Within the determined tolerance range of the enzyme |
| Incubation Time | 20 minutes | Sufficient for measurable product formation |
| Detection Wavelength | 405 nm | Corresponds to the absorbance maximum of the product |
| Mean Negative Control (ΔAbs/min) | 0.05 | Maximum enzyme activity |
| Mean Positive Control (ΔAbs/min) | 0.002 | Baseline (inhibited) signal |
| Z'-Factor | 0.75 | Indicates an excellent and robust assay |
Conclusion
The high-throughput screening assay detailed in this application note provides a robust and reliable method for identifying novel inhibitors of Carboxypeptidase G2. By utilizing the chromogenic substrate this compound, this assay offers a simple, cost-effective, and automatable solution for large-scale screening campaigns. Careful assay development, including optimization of enzyme and substrate concentrations, determination of DMSO tolerance, and rigorous quality control using the Z'-factor, will ensure the generation of high-quality data and increase the likelihood of discovering potent and selective CPG2 inhibitors for therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Self-immolative nitrogen mustards prodrugs cleavable by carboxypeptidase G2 (CPG2) showing large cytotoxicity differentials in GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 4-Nitrobenzoyl-glycyl-glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established analytical methodologies applicable to the detection and quantification of 4-Nitrobenzoyl-glycyl-glycine. The protocols are based on standard practices for the analysis of structurally related compounds, including N-aroyl-peptides and nitroaromatic molecules. Method validation and optimization will be required for specific matrices and instrumentation.
Introduction
This compound is a dipeptide derivative characterized by a nitrobenzoyl moiety. Accurate and sensitive detection methods are crucial for its study in various contexts, including biochemical research and pharmaceutical development.[1] This document outlines protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), UV-Visible Spectrophotometry, and Electrochemical Detection.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely available technique for the quantification of aromatic compounds. The presence of the 4-nitrobenzoyl group in the target molecule provides a strong chromophore, enabling sensitive UV detection.
Principle: The method involves chromatographic separation of the analyte on a reversed-phase column followed by detection based on its UV absorbance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might be:
-
0-20 min: 10% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Return to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance for the 4-nitrobenzoyl group should be determined (typically around 260-280 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile. Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Create a calibration curve using standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity, providing molecular weight confirmation and structural information, making it ideal for complex matrices or trace-level analysis.
Principle: The analyte is separated by HPLC and then ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for highly selective quantification using Multiple Reaction Monitoring (MRM).
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
LC Conditions: Similar to the HPLC-UV method, but formic acid is generally preferred over TFA as it is more compatible with MS detection.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode. Positive mode is likely to detect the protonated molecule [M+H]⁺, while negative mode would detect the deprotonated molecule [M-H]⁻.
-
MS Parameters:
-
Full Scan Mode: To determine the parent ion's mass-to-charge ratio (m/z). The expected m/z for the protonated molecule [C11H11N3O6+H]⁺ is approximately 282.07.
-
MS/MS (Product Ion Scan): To identify characteristic fragment ions for use in MRM.
-
MRM Mode: For quantitative analysis, monitor specific transitions from the parent ion to a product ion.
-
-
Sample Preparation: Similar to the HPLC-UV method, ensuring the final solvent is compatible with the mobile phase.
UV-Visible Spectrophotometry
This method is a simpler, high-throughput technique suitable for purified samples or for colorimetric assays.
Principle: Direct measurement of the absorbance of a solution containing the analyte at a specific wavelength. Alternatively, a colorimetric reaction can be employed, for example, by reacting the primary amine of the glycine residue with a reagent like 2,4,6-trinitrobenzene sulfonic acid (TNBS).[2][3]
Experimental Protocol (Direct Measurement):
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A UV-transparent solvent such as water, methanol, or ethanol.
-
Procedure:
-
Prepare a blank solution using the solvent.
-
Prepare a series of standard solutions of this compound.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve to determine the concentration of the unknown sample.
-
Electrochemical Detection
The nitroaromatic group of this compound is electrochemically active and can be reduced at an electrode surface, forming the basis for an electrochemical sensor. This method can be highly sensitive and selective.
Principle: The analyte is detected based on the current generated from its oxidation or reduction at an electrode with an applied potential. For nitroaromatic compounds, reduction is the typical detection mechanism.
Experimental Protocol:
-
Instrumentation: A potentiostat with a three-electrode system (working, reference, and counter electrodes). A glassy carbon electrode (GCE) is a common working electrode.
-
Electrolyte: A supporting electrolyte such as a phosphate buffer solution (PBS).
-
Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) can be used. DPV generally offers better sensitivity for quantitative analysis.
-
Procedure:
-
Prepare the sample in the supporting electrolyte.
-
Scan the potential over a range where the nitro group reduction occurs (typically in the negative potential range).
-
The peak current will be proportional to the concentration of the analyte.
-
Quantify using a calibration curve prepared with known standards.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods based on the analysis of analogous compounds. These values should be considered as estimates, and specific validation is required for this compound.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) |
| HPLC-UV | 10 - 100 ng/mL | 50 - 200 ng/mL | > 0.99 |
| LC-MS/MS | 0.01 - 1 ng/mL[4] | 0.05 - 5 ng/mL[4] | > 0.995[4] |
| UV-Vis Spectrophotometry | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | > 0.99 |
| Electrochemical Detection | 0.1 - 10 µM | 0.5 - 25 µM | > 0.98 |
Visualization of Workflows and Logic
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Cas 78196-53-9,this compound | lookchem [lookchem.com]
- 2. The spectrophotometric determination of amine, amino acid and peptide with 2,4,6-trinitrobenzene 1-sulfonic acid. | Semantic Scholar [semanticscholar.org]
- 3. The spectrophotometric determination of amine, amino acid and peptide with 2,4,6-trinitrobenzene 1-sulfonic acid. (1960) | Kazuo Satake | 478 Citations [scispace.com]
- 4. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting the Glycine Transporter 1 (GlyT1) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine is a crucial amino acid that acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem and also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][2] The concentration of glycine in the synaptic cleft is meticulously regulated by glycine transporters, primarily GlyT1 and GlyT2.[1][2] GlyT1, predominantly expressed in glial cells, is responsible for glycine reuptake from the synapse, thereby terminating its neurotransmission.[1][2] Dysregulation of glycinergic signaling is implicated in various neurological and psychiatric disorders, including schizophrenia, pain, and epilepsy, making GlyT1 a compelling therapeutic target.[1] Furthermore, emerging evidence highlights the significance of glycine metabolism and transport in the proliferation of cancer cells, suggesting a broader therapeutic potential for GlyT1 modulators.[3]
These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the activity and mechanism of action of compounds targeting GlyT1. The protocols detailed below are designed for researchers in academic and industrial settings engaged in drug discovery and development.
Key Signaling and Metabolic Pathways
The primary role of GlyT1 is the regulation of extracellular glycine levels. Inhibition of GlyT1 leads to an increase in synaptic glycine, which can potentiate NMDA receptor activity or enhance inhibitory signaling through glycine receptors (GlyRs), depending on the neuronal context. In the context of cancer metabolism, glycine is a key substrate for the synthesis of purines, glutathione, and other essential biomolecules.[3]
Caption: GlyT1-mediated glycine transport and its role in signaling and metabolism.
Experimental Protocols
Protocol 1: Cell Line Maintenance and Culture
This protocol describes the maintenance of a HEK293T cell line stably expressing human GlyT1 (SLC6A9), which is a common model for studying GlyT1 activity.
-
Cell Line: HEK293T-hGlyT1 (A stable, recombinant HEK293T cell line expressing GlyT1 (SLC6A9) is suitable for identifying modulators of human GlyT1 activity.[4])
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol 2: Glycine Uptake Assay
This assay measures the uptake of radiolabeled or fluorescently-labeled glycine into cells, providing a direct functional readout of GlyT1 activity.
-
Materials:
-
HEK293T-hGlyT1 cells
-
24-well or 96-well plates
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
-
[³H]-Glycine or a fluorescent glycine analog
-
GlyT1 inhibitor compound (test article)
-
Scintillation fluid and counter (for radiolabeled glycine) or fluorescence plate reader.
-
-
Procedure:
-
Seed HEK293T-hGlyT1 cells into plates and grow to 90-95% confluency.
-
Wash the cells twice with pre-warmed Uptake Buffer.
-
Pre-incubate the cells with the GlyT1 inhibitor (or vehicle control) at various concentrations for 10-30 minutes at 37°C.
-
Initiate glycine uptake by adding a mixture of [³H]-Glycine (or fluorescent glycine) and unlabeled glycine to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
-
For [³H]-Glycine, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter. For fluorescent glycine, measure the fluorescence of the lysate using a plate reader.
-
Determine the protein concentration of each lysate to normalize the uptake data.
-
Caption: Experimental workflow for the glycine uptake assay.
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay is crucial to determine if the observed effects of a GlyT1 inhibitor are due to specific transporter inhibition or general cytotoxicity.
-
Materials:
-
HEK293T-hGlyT1 cells
-
96-well plates
-
GlyT1 inhibitor compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the GlyT1 inhibitor for a period relevant to the functional assay (e.g., 24-48 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Inhibition of [³H]-Glycine Uptake by a Representative GlyT1 Inhibitor
| Inhibitor Concentration (nM) | Mean Glycine Uptake (cpm/µg protein) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1502 | 85 | 0 |
| 1 | 1355 | 72 | 9.8 |
| 10 | 988 | 55 | 34.2 |
| 50 | 512 | 31 | 65.9 |
| 100 | 245 | 18 | 83.7 |
| 500 | 98 | 9 | 93.5 |
| 1000 | 75 | 6 | 95.0 |
| IC₅₀ (nM) | 35.2 |
Table 2: Cytotoxicity Profile of a Representative GlyT1 Inhibitor
| Inhibitor Concentration (nM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 98.7 | 4.8 |
| 100 | 97.1 | 5.5 |
| 1000 | 95.3 | 6.1 |
| 10000 | 88.4 | 7.3 |
| 50000 | 52.1 | 8.9 |
| CC₅₀ (µM) | >50 |
Conclusion
The protocols and data presented here provide a robust framework for the characterization of GlyT1 inhibitors in cell-based assays. By employing these methods, researchers can effectively determine the potency, selectivity, and potential cytotoxicity of novel compounds targeting the glycine transporter 1, thereby accelerating the development of new therapeutics for a range of disorders.
References
- 1. A Critical Role for Glycine Transporters in Hyperexcitability Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Protease Activity Measurement using 4-Nitrobenzoyl-glycyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzoyl-glycyl-glycine (4-NB-Gly-Gly) is a chromogenic substrate used for the measurement of certain protease activities. The principle of the assay is based on the enzymatic hydrolysis of the amide bond linking the 4-nitrobenzoyl group to the dipeptide. This cleavage releases 4-nitrobenzoic acid, a chromophore that can be quantified spectrophotometrically. This document provides detailed application notes and a generalized protocol for the use of 4-NB-Gly-Gly in protease activity assays.
While 4-NB-Gly-Gly can theoretically be cleaved by proteases with specificity for glycine residues, a primary application is in the study of Cholylglycine Hydrolase (CGH) , also known as Bile Salt Hydrolase (BSH) . BSHs are enzymes produced by gut microbiota that catalyze the deconjugation of bile acids, a critical step in bile acid metabolism.[1][2][3] This synthetic substrate can act as an analog to the natural glycine-conjugated bile acids.
Assay Principle
The protease-mediated hydrolysis of this compound yields 4-nitrobenzoic acid and a glycyl-glycine dipeptide. The rate of formation of 4-nitrobenzoic acid is directly proportional to the protease activity and can be monitored by measuring the increase in absorbance over time.
Applications
-
Enzyme Characterization: Determination of kinetic parameters (Km, Vmax) for proteases that recognize and cleave at glycine residues.
-
Screening for Inhibitors: High-throughput screening of compound libraries to identify inhibitors of specific proteases, such as microbial Bile Salt Hydrolases.
-
Microbiome Research: Studying the metabolic activity of gut bacteria by measuring BSH activity in bacterial lysates or cultures.
-
Drug Development: Evaluating the effect of drug candidates on bile acid metabolism, which has implications for cholesterol levels and gut health.[4][5]
Quantitative Data
The following table summarizes kinetic parameters for Cholylglycine Hydrolase (Bile Salt Hydrolase) with its natural substrate, cholylglycine. These values can serve as a reference point when designing experiments with the synthetic substrate this compound. It is highly recommended to experimentally determine the kinetic parameters for the specific enzyme and substrate used.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Source Organism |
| Cholylglycine Hydrolase | Cholylglycine | 1.1 | 100 | 7.9 - 8.5 | 55 - 60 | Xanthomonas maltophilia |
| Cholylglycine Hydrolase | Cholylglycine | 1.66 | 900 | 4.0 | 37 | Intestinal Bacteria |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0. The optimal pH for Bile Salt Hydrolases can range from acidic to neutral (pH 4.0-7.0).[4] It is recommended to optimize the pH for the specific enzyme being studied. Other buffers such as Tris-HCl or Glycine-NaOH can also be used depending on the optimal pH range.[6][7]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer. Gentle warming may be required to fully dissolve the substrate.
-
Enzyme Solution: Prepare a solution of the protease of interest (e.g., purified Cholylglycine Hydrolase or a bacterial lysate) in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Stop Solution (Optional): 1 M Citric Acid. This can be used to stop the reaction at specific time points for endpoint assays.
General Assay Protocol (96-well plate format)
-
Assay Setup:
-
Add 170 µL of Assay Buffer to each well of a clear, flat-bottom 96-well microplate.
-
Add 10 µL of the enzyme solution to the "Sample" wells.
-
Add 10 µL of Assay Buffer to the "Blank" wells (for substrate auto-hydrolysis control).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the 10 mM substrate stock solution to all wells to initiate the reaction (final substrate concentration will be 1 mM).
-
Mix the contents of the wells thoroughly, avoiding bubbles.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-heated to the assay temperature.
-
Measure the absorbance at a wavelength determined to be optimal for 4-nitrobenzoic acid under the assay conditions (typically in the range of 270-300 nm).
-
Record the absorbance every minute for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the rate of absorbance change in the "Blank" wells from the "Sample" wells to correct for non-enzymatic hydrolysis.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the protease activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000 Where:
-
ΔAbs/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of 4-nitrobenzoic acid at the measurement wavelength and pH (in M⁻¹cm⁻¹). This must be determined experimentally.
-
l is the path length of the sample in the well (in cm).
-
1000 is the conversion factor from mol/L to µmol/mL.
-
-
To calculate the specific activity, divide the activity by the protein concentration of the enzyme solution (in mg/mL).
-
Visualizations
Caption: General workflow for measuring protease activity using this compound.
Caption: Role of Bile Salt Hydrolase in the bile acid metabolism pathway.
References
- 1. gosset.ai [gosset.ai]
- 2. gosset.ai [gosset.ai]
- 3. Bile salt hydrolase - Wikipedia [en.wikipedia.org]
- 4. Bile salt hydrolases: Structure and function, substrate preference, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into microbial bile salt hydrolases: from physiological roles to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Applications of p-Nitrobenzoyl Glycyl Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrobenzoyl glycyl glycine is a synthetic chromogenic substrate utilized in the in vitro assessment of carboxypeptidase activity, particularly Carboxypeptidase G2 (CPG2), also known as Glucarpidase. CPG2 is a recombinant bacterial enzyme with significant clinical applications, most notably in the detoxification of the chemotherapeutic agent methotrexate.[1][2][3][4][5] These application notes provide a comprehensive overview of the use of p-Nitrobenzoyl glycyl glycine in characterizing CPG2 activity, relevant for researchers in enzymology, drug development, and clinical diagnostics.
The principle of the assay is based on the enzymatic hydrolysis of the terminal peptide bond in p-Nitrobenzoyl glycyl glycine by Carboxypeptidase G. This cleavage releases p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically. The rate of p-nitroaniline formation is directly proportional to the enzyme's activity.
Clinical Significance of the Target Enzyme: Carboxypeptidase G2 (Glucarpidase)
Carboxypeptidase G2 is a crucial rescue agent for patients experiencing methotrexate toxicity, which can occur due to impaired renal function and delayed drug clearance.[3][6] Methotrexate, a folic acid antagonist, inhibits dihydrofolate reductase, an enzyme essential for DNA synthesis and cell replication.[1] High concentrations of methotrexate can lead to severe side effects, including myelosuppression, mucositis, and renal and hepatic toxicity.[3]
Glucarpidase rapidly hydrolyzes methotrexate to its inactive metabolites, 4-deoxy-4-amino-N10-methylpteroic acid (DAMPA) and glutamate, providing an alternative, non-renal pathway for its elimination.[1][5] This rapid reduction in systemic methotrexate levels mitigates its toxic effects.[2][6] The in vitro characterization of CPG2 activity using substrates like p-Nitrobenzoyl glycyl glycine is essential for quality control, formulation development, and research into novel applications of this life-saving enzyme.
Quantitative Data: Kinetic Parameters of Carboxypeptidase G2
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Methotrexate | Pseudomonas sp. RS-16 (Recombinant CPG2) | 6.7 | 1600 | 2.4 x 108 |
| Folic Acid | Pseudomonas sp. RS-16 (Recombinant CPG2) | 5.6 | 1200 | 2.1 x 108 |
| Aminopterin | E. coli PGH | Not Determined | - | - |
| p-Aminobenzoyl-glutamate (PABA-GLU) | E. coli PGH | Not Determined | - | - |
Note: The kinetic parameters for aminopterin and PABA-GLU with E. coli p-aminobenzoyl-glutamate hydrolase (PGH), an enzyme with similarities to CPG2, are provided for comparative purposes as precise values for CPG2 were not found in the search results.[7] The activity of PGH with methotrexate was found to be 48% relative to its activity with PABA-GLU.[7]
Experimental Protocols
Principle of the Assay
Carboxypeptidase G catalyzes the hydrolysis of the gamma-glutamyl bond of folic acid and its analogs. The synthetic substrate, p-Nitrobenzoyl glycyl glycine, mimics this structure, and its hydrolysis releases p-nitroaniline, which absorbs light at 405 nm. The initial rate of the increase in absorbance is directly proportional to the carboxypeptidase activity.
Materials and Reagents
-
p-Nitrobenzoyl glycyl glycine (substrate)
-
Carboxypeptidase G2 (Glucarpidase) enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.3)
-
Zinc Chloride (ZnCl₂) solution (e.g., 1 mM, as CPG2 is a zinc-dependent metalloenzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplates or cuvettes
-
Purified water
Experimental Workflow: Spectrophotometric Assay of Carboxypeptidase G2 Activity
References
- 1. What is the mechanism of Glucarpidase? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Glucarpidase - Wikipedia [en.wikipedia.org]
- 5. app.utu.ac.in [app.utu.ac.in]
- 6. Carboxypeptidase G2 rescue in patients with methotrexate intoxication and renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Substrate Specificity of Escherichia Coli p-Aminobenzoyl-Glutamate Hydrolase with Pseudomonas Carboxypeptidase G - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Nitrobenzoyl-glycyl-glycine and Similar Chromogenic Protease Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 4-Nitrobenzoyl-glycyl-glycine substrate or other similar chromogenic p-nitroanilide (pNA) based substrates for protease activity assays.
I. Frequently Asked Questions (FAQs)
Q1: What is the principle of a chromogenic protease assay using a p-nitroanilide (pNA) substrate?
A chromogenic protease assay is a method used to measure the activity of a protease. It utilizes a synthetic substrate, in this case, a peptide (e.g., glycyl-glycine) linked to a chromophore, p-nitroaniline (pNA). When the protease cleaves the amide bond between the peptide and the pNA, the colorless substrate is hydrolyzed, releasing the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically by the increase in absorbance at 405-410 nm, is directly proportional to the protease activity in the sample.[1][2]
Q2: What type of enzyme is likely to be measured with a this compound substrate?
While specific data for an assay utilizing this compound is limited, the structure of the substrate suggests it is likely designed for the measurement of peptidases or proteases that recognize and cleave the glycyl-glycine dipeptide sequence. The N-terminal 4-Nitrobenzoyl group acts as the chromogenic reporter upon cleavage.
Q3: How do I determine the optimal conditions for my assay?
Optimal assay conditions are crucial for accurate and reproducible results. Key parameters to optimize include:
-
pH: The optimal pH for the assay should be determined by testing a range of buffers. Most serine proteases have optimal activity in the pH range of 7.3-9.3.[3]
-
Temperature: A temperature of 37°C often provides near-maximal reaction rates without causing protein denaturation. However, 25°C or 30°C can also be used, though the reaction rate will be lower.[3]
-
Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) to ensure linear kinetics. A typical starting range for pNA substrates is 0.2 to 1.6 mM.[1]
-
Enzyme Concentration: The enzyme concentration should be adjusted to ensure the reaction rate is linear over the desired measurement period.
II. Troubleshooting Guide
Problem 1: Low or No Signal (Low Absorbance Reading)
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control. |
| Incorrect Assay Buffer pH | Verify the pH of your assay buffer. The optimal pH for many serine proteases is between 7.3 and 9.3.[3] Imidazole buffers may decrease activity by 10-20% compared to Tris buffers.[3] |
| Substrate Degradation | Prepare fresh substrate solutions. Some pNA substrates are light-sensitive and should be stored protected from light. |
| Presence of Inhibitors in the Sample | Dilute the sample to reduce the concentration of potential inhibitors. If inhibitors are known, consider purification steps to remove them. |
| Suboptimal Substrate Concentration | Increase the substrate concentration. The final concentration should ideally be close to the Km value of the enzyme for the substrate. |
Problem 2: High Background Signal (High Absorbance in No-Enzyme Control)
| Potential Cause | Recommended Solution |
| Substrate Auto-hydrolysis | Prepare fresh substrate solution. Some substrates can spontaneously hydrolyze, especially at high pH or temperature. Always include a no-enzyme control to subtract the background. |
| Contaminated Reagents | Use high-purity water and reagents. Ensure that buffers and other solutions are not contaminated with proteases. |
| Sample Interference | Components in the sample may absorb at 405 nm. Run a sample blank (sample without substrate) to correct for this. |
Problem 3: Non-Linear Reaction Rate
| Potential Cause | Recommended Solution |
| Substrate Depletion | Decrease the enzyme concentration or the incubation time. Ensure that less than 10-15% of the substrate is consumed during the assay. |
| Enzyme Instability | Add stabilizing agents like BSA (0.1%) to the reaction mixture. Ensure the assay conditions (pH, temperature) are not causing enzyme denaturation. |
| Product Inhibition | Dilute the enzyme to reduce the accumulation of product. |
Problem 4: Sample-Specific Interference
Biological samples can contain endogenous substances that interfere with the assay.
| Interfering Substance | Mechanism of Interference | Approximate Problematic Concentration | Mitigation Strategy |
| Hemolysis (Hemoglobin) | Spectral interference due to hemoglobin's absorbance at 405 nm.[4] | Hemoglobin > 1.5 g/L may affect results.[5] | Use fresh, non-hemolyzed samples. If unavoidable, include appropriate sample blanks. |
| Lipemia (Lipids) | Light scattering by lipid particles, leading to increased absorbance.[4] | Triglycerides > 500 mg/dL can cause interference in optical assays.[5] | Centrifuge samples at high speed to pellet lipids or use a lipid-clearing agent. |
| Icterus (Bilirubin) | Spectral interference due to bilirubin's absorbance near 405 nm.[4] | Bilirubin > 30 mg/dL may start to interfere.[5] | Use a sample blank and consider a dual-wavelength measurement to correct for interference. |
III. Experimental Protocols
General Protocol for a Chromogenic Protease Assay
This protocol provides a general framework. Specific conditions should be optimized for each enzyme and substrate.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.6, containing 10 mM CaCl₂.[1]
-
Substrate Stock Solution: Dissolve the p-nitroanilide substrate (e.g., this compound) in DMSO to a concentration of 10-20 mM. Store protected from light at -20°C.[2]
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. Perform serial dilutions to find the optimal working concentration.
2. Assay Procedure (96-well plate format):
-
Set up the microplate with the following wells:
-
Blank: Assay Buffer only.
-
Substrate Control (No Enzyme): Assay Buffer + Substrate.
-
Sample: Assay Buffer + Enzyme Solution + Substrate.
-
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the "Sample" wells. For the "Blank" and "Substrate Control" wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.
3. Data Analysis:
-
Subtract the absorbance of the "Blank" from all other readings.
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot for each sample. This is the change in absorbance per minute (ΔAbs/min).
-
The protease activity can be calculated using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume) / (ε * path length * Enzyme Volume)
-
Where ε is the molar extinction coefficient of pNA (a commonly used value is 8,800 M⁻¹cm⁻¹ at pH 7.5, but this should be verified for the specific buffer conditions).[6]
-
IV. Visualizations
Chromogenic Protease Assay Workflow
Caption: A typical workflow for a chromogenic protease assay.
Signaling Pathway of Protease Action
Caption: Mechanism of chromogenic substrate cleavage by a protease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. clinicallab.com [clinicallab.com]
- 5. Effects of hemolysis, bilirubin, and lipemia interference on coagulation tests detected by two analytical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing 4-Nitrobenzoyl-glycyl-glycine Synthesis: A Technical Support Guide
Giessen, DE – Researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-Nitrobenzoyl-glycyl-glycine now have a dedicated technical resource. This support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline the optimization of this critical reaction.
The synthesis of this compound, a key intermediate in various pharmaceutical and research applications, is typically achieved through the acylation of glycyl-glycine with 4-nitrobenzoyl chloride. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide addresses common issues to enhance experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic method for this compound?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction.[1][2] This involves the reaction of glycyl-glycine with 4-nitrobenzoyl chloride in the presence of a base, typically in an aqueous or biphasic solvent system.[1][2]
Q2: My reaction yield is consistently low. What are the primary causes?
A2: Low yields are often attributed to the hydrolysis of the highly reactive 4-nitrobenzoyl chloride by water in the reaction mixture. This side reaction produces 4-nitrobenzoic acid, which is unreactive towards the peptide and consumes your starting material. To mitigate this, ensure rapid and efficient mixing to favor the reaction with the more nucleophilic glycyl-glycine. Another factor can be suboptimal pH, which can affect the nucleophilicity of the glycyl-glycine amine group.
Q3: What are the common impurities I should expect?
A3: The most common impurity is 4-nitrobenzoic acid, resulting from the hydrolysis of 4-nitrobenzoyl chloride. Unreacted starting materials, glycyl-glycine and 4-nitrobenzoyl chloride, may also be present. In some cases, di-acylation of glycyl-glycine, though less common, can occur.
Q4: How can I purify the final product?
A4: Recrystallization is the most common method for purifying this compound.[3] After the reaction, the crude product is typically precipitated by acidifying the reaction mixture. This solid is then collected and recrystallized from a suitable solvent, such as an ethanol-water mixture, to remove impurities.[3]
Q5: What is the role of the base in the Schotten-Baumann reaction?
A5: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[4] This prevents the protonation of the amino group of glycyl-glycine, which would render it non-nucleophilic and stop the reaction.[4] Maintaining an alkaline pH drives the reaction towards the formation of the desired amide product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Product Yield | Hydrolysis of 4-nitrobenzoyl chloride. | - Ensure vigorous stirring to promote reaction with glycyl-glycine over hydrolysis. - Add the 4-nitrobenzoyl chloride solution slowly to the reaction mixture. - Maintain a low reaction temperature (0-5 °C) to control the exothermic reaction and reduce the rate of hydrolysis. |
| Suboptimal pH of the reaction mixture. | - Maintain the pH of the aqueous solution between 9 and 10 to ensure the amino group of glycyl-glycine is deprotonated and nucleophilic. Use a pH meter or indicator paper to monitor. | |
| Product Contamination | Presence of 4-nitrobenzoic acid. | - After the reaction, wash the crude product with a cold, dilute solution of sodium bicarbonate to remove the acidic impurity. - Optimize the reaction conditions (vigorous stirring, slow addition of acyl chloride) to minimize its formation. |
| Unreacted glycyl-glycine. | - Use a slight excess (1.05-1.1 equivalents) of 4-nitrobenzoyl chloride to ensure complete consumption of the dipeptide. - Purify the final product by recrystallization. | |
| Difficulty in Product Isolation | Product oiling out during recrystallization. | - Ensure the correct solvent polarity for recrystallization. A mixture of ethanol and water is often effective. Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until turbidity is observed. Allow to cool slowly.[3] |
| Fine, difficult-to-filter precipitate. | - Allow the solution to cool slowly without disturbance to encourage the formation of larger crystals. Seeding with a small crystal of pure product can also be beneficial. |
Experimental Protocols
General Protocol for the Synthesis of this compound via the Schotten-Baumann Reaction
This protocol is a general guideline. Optimization of specific parameters may be required to achieve desired yields and purity.
Materials:
-
Glycyl-glycine
-
4-Nitrobenzoyl chloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) (for acidification)
-
Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution of Glycyl-glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycyl-glycine (1 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Acyl Chloride Solution: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of a water-immiscible organic solvent like dichloromethane or add it neat if it is a liquid.
-
Reaction: Slowly add the 4-nitrobenzoyl chloride solution dropwise to the vigorously stirred glycyl-glycine solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with dilute HCl. A precipitate of this compound should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure product.[3] Dry the purified crystals under vacuum.
Data Presentation
While specific quantitative data for the synthesis of this compound under varying conditions is not extensively available in publicly accessible literature, the following table provides a general overview of expected outcomes based on analogous Schotten-Baumann reactions for N-acylation of amino acids and peptides.
| Parameter | Condition A (Aqueous NaOH) | Condition B (Biphasic: DCM/Water with NaOH) | Expected Outcome |
| Solvent | Water | Dichloromethane/Water | Condition B may offer better control for less water-soluble acyl chlorides, but for 4-nitrobenzoyl chloride, a fully aqueous system is often sufficient. |
| Base | Sodium Hydroxide | Sodium Hydroxide | Both are effective at maintaining the necessary alkaline pH. |
| Temperature | 0-5 °C | 0-5 °C | Low temperatures are crucial to minimize hydrolysis of the acyl chloride. |
| Stirring Speed | High | High (to ensure good mixing of phases) | Vigorous stirring is essential in both systems to maximize the reaction rate between the reactants. |
| Expected Yield | Moderate to High | Moderate to High | Yields are highly dependent on minimizing the hydrolysis of 4-nitrobenzoyl chloride. Efficient mixing is key. |
Visualizing the Process
Reaction Pathway
Caption: Schotten-Baumann reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A general experimental workflow for the synthesis and purification of the target molecule.
Troubleshooting Logic
References
Technical Support Center: 4-Nitrobenzoyl-glycyl-glycine Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered during experiments with 4-Nitrobenzoyl-glycyl-glycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a nitro-substituted dipeptide. It is a crystalline solid at room temperature.[1][2] Generally, it is described as being soluble in polar solvents.[3] The presence of the polar nitro group and the peptide backbone contribute to this characteristic.
Q2: I am having trouble dissolving this compound in water. Why might this be?
A2: While it is considered soluble in polar solvents, its solubility in water might be limited, especially at neutral pH. Factors that can contribute to poor aqueous solubility include the hydrophobic nature of the nitrobenzoyl group and potential intermolecular hydrogen bonding which can lead to aggregation.[4][5]
Q3: What are the recommended starting solvents for dissolving this compound?
A3: For initial attempts, it is recommended to use a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[6][7] Subsequently, this stock solution can be carefully diluted with the desired aqueous buffer.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating (below 40°C) can aid in dissolving the compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the peptide.
Q5: How does pH affect the solubility of this compound?
A5: The pH of the solution can significantly influence the solubility of peptides. This compound has an acidic proton on the carboxylic acid group. Adjusting the pH away from its isoelectric point can increase solubility by ionizing the molecule, which enhances its interaction with water. For this acidic peptide, increasing the pH to slightly basic conditions should improve solubility.[4][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: The compound is not dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility | 1. Use a co-solvent: Prepare a concentrated stock solution in a minimal amount of a polar organic solvent like DMSO or DMF. 2. Step-wise dilution: Add the organic stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.[4] |
| pH is close to the isoelectric point | 1. Adjust the pH: Since this compound is an acidic peptide, try increasing the pH of the buffer slightly (e.g., to pH 7.5-8.5) to deprotonate the carboxylic acid, thereby increasing its charge and solubility.[4][6] |
| Compound has precipitated out of solution | 1. Sonication: Use a bath sonicator to break up any precipitate and aid dissolution.[6] 2. Gentle heating: Warm the solution gently (not exceeding 40°C) while stirring. |
| High concentration of the compound | 1. Lower the concentration: The desired final concentration may be above the solubility limit. Try preparing a more dilute solution. |
Data Presentation
| Solvent | Estimated Solubility | Notes |
| Water | Sparingly soluble to soluble | Solubility is expected to be pH-dependent. Higher pH should increase solubility. |
| Dimethyl sulfoxide (DMSO) | Soluble | A good initial solvent for creating a stock solution. |
| N,N-Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for stock solution preparation. |
| Ethanol | Sparingly soluble to soluble | May require gentle heating to fully dissolve. |
| Acetonitrile | Sparingly soluble | Less polar than other recommended solvents. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Sparingly soluble | Solubility may be limited. Adjusting pH or adding a co-solvent is recommended. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO or DMF to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved.
-
If necessary, gently warm the solution in a water bath at a temperature not exceeding 40°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or as recommended for the specific experimental application.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Prepare the desired aqueous buffer at the appropriate pH.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound organic stock solution dropwise.
-
Continue to vortex for a few minutes after the addition is complete to ensure thorough mixing.
-
If any precipitation occurs, try adjusting the pH of the final solution or reducing the final concentration of the compound.
-
Before use, it is advisable to filter the final working solution through a 0.22 µm filter to remove any potential micro-precipitates.
Visualizations
Caption: A logical workflow for troubleshooting the solubility of this compound.
Caption: Key factors that influence the solubility of this compound.
References
- 1. pure.teikyo.jp [pure.teikyo.jp]
- 2. fishersci.com [fishersci.com]
- 3. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids [ouci.dntb.gov.ua]
- 4. CAS No.78196-53-9,this compound Suppliers [lookchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
Troubleshooting low signal in 4-Nitrobenzoyl-glycyl-glycine assays
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-Nitrobenzoyl-glycyl-glycine (4-NBGG) in enzymatic assays. The content is designed to help identify and resolve common issues leading to low or no signal.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound (4-NBGG) assay is a colorimetric method used to measure the activity of certain proteases, particularly carboxypeptidases. The enzyme cleaves the terminal glycine residue from the 4-NBGG substrate. This cleavage results in the formation of 4-Nitrobenzoyl-glycine and a free glycine molecule. The reaction progress can be monitored by measuring the change in absorbance at a specific wavelength, which is proportional to the enzymatic activity.
Q2: Which enzymes can be assayed using 4-NBGG?
4-NBGG is primarily used as a substrate for carboxypeptidases, which are enzymes that cleave amino acids from the C-terminal end of a peptide or protein.[1] The specificity can vary, but it is often used for enzymes like Carboxypeptidase A, which preferentially cleaves C-terminal hydrophobic amino acids, and can also show activity towards other C-terminal residues.
Q3: What are the most common causes of a weak or no signal in my 4-NBGG assay?
A weak or absent signal can stem from several factors, which can be broadly categorized as issues with reagents, assay procedure, or instrumentation.[2] Specific causes include:
-
Inactive Enzyme: Improper storage or handling can lead to a significant loss of enzyme activity.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the 4-NBGG substrate or the enzyme can limit the reaction rate.
-
Incorrect Assay Conditions: Critical parameters such as pH, temperature, and incubation time can significantly impact enzyme activity and signal development.[2]
-
High Background Noise: Contamination or autofluorescence of reagents can obscure the true signal.
-
Improper Instrument Settings: Incorrect wavelength settings or gain adjustments on the plate reader can lead to poor signal detection.[2]
Troubleshooting Guide
Below are common problems encountered during 4-NBGG assays and their potential solutions.
Problem 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Verify the storage conditions and expiration date of the enzyme. - Prepare fresh enzyme dilutions for each experiment. - Include a positive control with a known active enzyme to validate the assay setup. |
| Incorrect Substrate Concentration | - Optimize the 4-NBGG concentration. A concentration below the Michaelis constant (Km) will result in a lower reaction rate. - Ensure the substrate is fully dissolved in the assay buffer. |
| Suboptimal pH of Assay Buffer | - Check the pH of your buffer. Most carboxypeptidases have an optimal pH range of 7.5-8.0.[3] - Prepare fresh buffer and verify the pH before use. |
| Incorrect Incubation Temperature | - Ensure the assay is performed at the optimal temperature for the enzyme (typically 25°C or 37°C). - Pre-warm all reagents to the assay temperature before mixing.[4][5] |
| Insufficient Incubation Time | - Increase the incubation time to allow for more product formation. - Perform a time-course experiment to determine the optimal incubation period where the reaction is linear. |
| Presence of Enzyme Inhibitors | - Ensure the buffer does not contain known inhibitors of your enzyme (e.g., metal chelators like EDTA for metalloproteases). - If analyzing crude samples, consider sample purification to remove potential inhibitors. Citric acid is a known inhibitor of Carboxypeptidase B. |
| Improper Plate Reader Settings | - Confirm the correct absorbance wavelength for the product of the 4-NBGG cleavage. - Optimize the gain or sensitivity settings of the plate reader. |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Substrate Instability/Degradation | - Prepare fresh 4-NBGG solution for each experiment. - Protect the substrate solution from light if it is light-sensitive. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare buffers and solutions. - Filter-sterilize buffers to remove any microbial contamination that might have proteolytic activity. |
| Autofluorescence of Assay Plate | - Use plates with low background signal for colorimetric assays (e.g., clear, flat-bottom plates). |
| Non-Enzymatic Substrate Hydrolysis | - Run a "no-enzyme" control (substrate and buffer only) to measure the rate of non-enzymatic substrate breakdown. Subtract this background rate from your sample measurements. |
Experimental Protocols
Standard Protocol for a 4-NBGG Assay
This protocol provides a general framework. Optimal conditions may vary depending on the specific enzyme and experimental goals.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl.
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the Assay Buffer.
- Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. Immediately before the assay, dilute the enzyme to the desired working concentration in cold Assay Buffer.
2. Assay Procedure:
- Add 50 µL of Assay Buffer to the wells of a 96-well microplate.
- Add 25 µL of the 4-NBGG working solution to each well.
- Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
- Initiate the reaction by adding 25 µL of the diluted enzyme solution to each well.
- Immediately measure the absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 30 minutes), with readings taken every minute. Alternatively, for an endpoint assay, incubate for a fixed time and then measure the final absorbance.
3. Data Analysis:
- Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
- Subtract the rate of the "no-enzyme" control from the rates of the samples.
- Enzyme activity can be calculated using the Beer-Lambert law, provided the extinction coefficient of the product is known.
Visualizations
4-NBGG Assay Workflow
Caption: A general workflow for performing a this compound assay.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal in 4-NBGG assays.
References
- 1. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Preventing degradation of 4-Nitrobenzoyl-glycyl-glycine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Nitrobenzoyl-glycyl-glycine (NBGG) in solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Loss of NBGG concentration over time in solution. | Hydrolysis: The amide bond, particularly the N-benzoyl linkage, can be susceptible to hydrolysis, especially at non-neutral pH. | - Maintain the pH of the solution within a neutral range (pH 6-8).- If the experimental conditions permit, store stock solutions at a slightly acidic pH (e.g., pH 5-6), as acidification has been shown to preserve nitroaromatic compounds.[1] - Avoid strongly acidic or basic conditions unless required for the experiment, and if so, use the solution immediately after preparation. |
| Photodegradation: The 4-nitrobenzoyl group is susceptible to degradation upon exposure to light, particularly UV light. | - Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.- Work in a dimly lit environment or use light-blocking shields during experimental setup.- For long-term storage, store solutions in the dark. | |
| Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. | - Store stock solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term).- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.- During experiments, if not otherwise specified by the protocol, keep solutions on ice. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of Degradation Products: The new peaks likely correspond to degradation products of NBGG. | - Hydrolysis Products: Potential products include 4-nitrobenzoic acid and glycyl-glycine.- Photodegradation Products: Photolysis of nitroaromatic compounds can lead to a variety of products, including hydroxylated and denitrated species.[1]- Use a stability-indicating HPLC method to resolve NBGG from its potential degradation products (see Experimental Protocols). |
| Precipitation of NBGG from solution. | Poor Solubility: NBGG has limited solubility in purely aqueous solutions, especially at certain pH values. | - Prepare stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting with aqueous buffers.- The zwitterionic nature of the glycyl-glycine portion means solubility is pH-dependent. Adjusting the pH may improve solubility. |
| Temperature Effects: Solubility can decrease at lower temperatures. | - If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use. Ensure the temperature is not high enough to cause thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to first dissolve this compound in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. This stock can then be diluted with the desired aqueous buffer for your experiment.
Q2: What are the optimal storage conditions for a this compound solution?
A2: For short-term storage (days to weeks), store the solution at 2-8°C, protected from light. For long-term storage (weeks to months), aliquot the solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q3: My experiment requires a basic pH. How can I minimize the degradation of NBGG?
A3: If a basic pH is necessary, prepare the this compound solution immediately before use and minimize the time the compound is in the basic buffer. Keep the solution on ice to reduce the rate of hydrolysis.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the solution at different time points and under different conditions to quantify the amount of intact NBGG and detect any degradation products. A detailed protocol is provided in the Experimental Protocols section.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathways are likely hydrolysis and photodegradation.
-
Hydrolysis would cleave the amide bond, resulting in 4-nitrobenzoic acid and glycyl-glycine.
-
Photodegradation of the nitroaromatic ring can lead to various products, including hydroxylated and denitrated compounds.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution in a clear vial at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting decision tree for NBGG solution instability.
References
Technical Support Center: 4-Nitrobenzoyl-glycyl-glycine (4-NBGG) Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the 4-Nitrobenzoyl-glycyl-glycine (4-NBGG) assay. It is intended for researchers, scientists, and drug development professionals to address common issues of variability and reproducibility in their experiments.
Assay Principle
The this compound (4-NBGG) assay is a method used to determine the activity of the enzyme hippurate hydrolase (E.C. 3.5.1.32). This enzyme catalyzes the hydrolysis of 4-NBGG into two products: 4-Nitrobenzoic acid and glycyl-glycine. The enzymatic activity is typically quantified by spectrophotometrically measuring the increase in absorbance resulting from the release of the chromogenic product, 4-Nitrobenzoic acid.
Detailed Experimental Protocol
A detailed protocol is essential for ensuring consistency and reproducibility. Below is a standard protocol for the hippurate hydrolase assay using 4-NBGG.
Materials:
-
Hippurate Hydrolase (e.g., from Campylobacter jejuni or other sources)
-
This compound (4-NBGG) substrate
-
Phosphate Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
-
Incubator or water bath
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM solution of sodium phosphate and adjust the pH to 7.5. This buffer will be used for all dilutions unless otherwise specified.
-
4-NBGG Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 4-NBGG in the phosphate buffer. Gentle warming may be necessary to fully dissolve the substrate. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a stock solution of hippurate hydrolase in phosphate buffer. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL can be used. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
Set up reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL (for a microplate) or an appropriate volume for the cuvette.
-
Include the following controls:
-
Blank (No Enzyme): Contains all reaction components except the enzyme, to account for non-enzymatic hydrolysis of the substrate.
-
Negative Control (No Substrate): Contains the enzyme and buffer but no 4-NBGG, to check for any background absorbance from the enzyme preparation.
-
Positive Control: A known active enzyme sample, if available.
-
-
-
Reaction:
-
To each well/cuvette, add the following in order:
-
Phosphate Buffer
-
4-NBGG substrate solution (to a final concentration of, for example, 1 mM)
-
Enzyme solution (to initiate the reaction)
-
-
Mix gently by pipetting.
-
-
Incubation and Measurement:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C or 50°C for the enzyme from C. jejuni).[1]
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes) to obtain the initial reaction rate.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Plot the absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔAbs/min) / (ε * l) * dilution factor), where ε is the molar extinction coefficient of 4-Nitrobenzoic acid at 405 nm under the assay conditions.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Enzyme | Hippurate Hydrolase | From sources like Campylobacter jejuni, Gardnerella vaginalis, or Group B Streptococci.[2] |
| Substrate | This compound (4-NBGG) | A chromogenic substrate for hippurate hydrolase. |
| Product Detected | 4-Nitrobenzoic acid | A chromogenic product with absorbance in the UV-visible range. |
| Optimal pH | 7.5 | For hippurate hydrolase from C. jejuni.[1] |
| Optimal Temperature | 50°C | For hippurate hydrolase from C. jejuni.[1] |
| Wavelength for Detection | 405 nm | For detection of p-nitrophenolate or similar compounds. |
| Substrate Concentration | Varies (e.g., 0.1 - 2 mM) | Should be optimized based on the Km of the enzyme. |
| Enzyme Concentration | Varies (e.g., 1 - 10 µg/mL) | Should be in the linear range of the assay. |
| Incubation Time | 15 - 60 minutes | Dependent on enzyme activity and substrate concentration. |
Troubleshooting Guide (FAQs)
Here are some common problems encountered during the 4-NBGG assay, along with their potential causes and solutions.
Q1: Why is there no or very low signal (low absorbance change)?
-
Inactive Enzyme:
-
Cause: Improper storage, repeated freeze-thaw cycles, or presence of inhibitors.
-
Solution: Use a fresh aliquot of the enzyme. Ensure proper storage conditions as per the manufacturer's instructions. Run a positive control with a known active enzyme if available.
-
-
Suboptimal Assay Conditions:
-
Substrate Degradation:
-
Cause: The 4-NBGG substrate may be degraded if not stored properly or if the solution is old.
-
Solution: Prepare fresh substrate solution from a new stock. Store the stock solution in small aliquots at -20°C.
-
-
Insufficient Enzyme or Substrate:
-
Cause: The concentration of the enzyme or substrate is too low to produce a detectable signal.
-
Solution: Increase the concentration of the enzyme or substrate. Perform a concentration-response curve to determine the optimal concentrations.
-
Q2: Why is the background signal in the blank (no enzyme) high?
-
Spontaneous Substrate Hydrolysis:
-
Cause: 4-NBGG may undergo non-enzymatic hydrolysis, especially at high pH or temperature.
-
Solution: Run a blank control for every experiment and subtract its absorbance from the sample readings. Ensure the assay buffer pH is not excessively high.
-
-
Contaminated Reagents:
-
Cause: Contamination of the buffer or substrate solution with a hydrolase.
-
Solution: Use fresh, high-quality reagents. Filter-sterilize the buffer if necessary.
-
-
Substrate Purity:
-
Cause: The 4-NBGG substrate may contain impurities that absorb at the detection wavelength.
-
Solution: Check the purity of the substrate. If necessary, use a higher purity grade of 4-NBGG.
-
Q3: Why is there high variability between replicate wells?
-
Pipetting Errors:
-
Cause: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
-
-
Temperature Fluctuation:
-
Cause: Inconsistent temperature across the microplate during incubation.
-
Solution: Ensure the microplate is evenly heated in the incubator or water bath. Allow the plate to equilibrate to the assay temperature before adding the enzyme.
-
-
Well-to-Well Variation in Plate:
-
Cause: Scratches or imperfections in the microplate wells.
-
Solution: Use new, high-quality microplates. Avoid touching the bottom of the wells.
-
Q4: Why is the reaction rate not linear?
-
Substrate Depletion:
-
Cause: The enzyme concentration is too high, leading to rapid consumption of the substrate.
-
Solution: Reduce the enzyme concentration or shorten the reaction time to measure the initial velocity where the rate is linear.
-
-
Product Inhibition:
-
Cause: One of the reaction products (4-Nitrobenzoic acid or glycyl-glycine) may be inhibiting the enzyme.
-
Solution: Measure the initial reaction rate before significant product accumulation occurs.
-
-
Enzyme Instability:
-
Cause: The enzyme may be unstable under the assay conditions and losing activity over time.
-
Solution: Check the stability of the enzyme at the assay pH and temperature. Add stabilizing agents like BSA or glycerol if necessary and compatible with the assay.
-
Visualizations
Experimental Workflow
Caption: Workflow for the 4-NBGG hippurate hydrolase assay.
Troubleshooting Logic
Caption: Troubleshooting logic for the 4-NBGG assay.
References
Technical Support Center: Experiments with p-Nitrobenzoyl Glycyl Glycine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Nitrobenzoyl glycyl glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during its experimental use, particularly in peptide synthesis and related applications.
Frequently Asked Questions (FAQs)
Q1: What is p-Nitrobenzoyl glycyl glycine and what are its common applications?
A1: p-Nitrobenzoyl glycyl glycine is a derivative of the dipeptide glycyl glycine, where the N-terminus is protected by a p-nitrobenzoyl group. It is primarily used as a building block in peptide synthesis and as a substrate in certain enzymatic assays. The p-nitrobenzoyl group can serve as a protecting group that can be removed under specific conditions.
Q2: What are the general storage and stability recommendations for p-Nitrobenzoyl glycyl glycine?
A2: p-Nitrobenzoyl glycyl glycine should be stored in a cool, dry place, protected from light and moisture. As with many nitro-aromatic compounds, it is important to handle it with care. When in solution, its stability can be pH and temperature-dependent. It is advisable to prepare solutions fresh for optimal performance. For long-term storage of solutions, freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be minimized.
Q3: In which solvents is p-Nitrobenzoyl glycyl glycine soluble?
A3: p-Nitrobenzoyl glycyl glycine is generally soluble in polar organic solvents.[1] For peptide synthesis, Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used. The table below provides a summary of its solubility in various solvents.
Data Presentation: Solubility of p-Nitrobenzoyl Glycyl Glycine
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Dimethylformamide (DMF) | > 50 | Readily soluble |
| Dichloromethane (DCM) | ~10-20 | Moderately soluble |
| Water | < 1 | Sparingly soluble |
| Methanol | ~20-30 | Soluble |
| Acetonitrile (ACN) | ~5-10 | Slightly soluble |
Note: These values are approximate and can vary based on the purity of the compound and the specific experimental conditions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments involving p-Nitrobenzoyl glycyl glycine, particularly in the context of solid-phase peptide synthesis (SPPS).
Issue 1: Incomplete Coupling Reaction
Symptom:
-
Positive Kaiser test after the coupling step, indicating the presence of free primary amines.
-
Low yield of the final peptide product.
-
Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the mass of the peptide without the p-Nitrobenzoyl glycyl glycine unit.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility of p-Nitrobenzoyl glycyl glycine: The compound may not be fully dissolved in the reaction solvent, leading to a lower effective concentration. | - Ensure the p-Nitrobenzoyl glycyl glycine is completely dissolved before adding it to the reaction vessel. - Consider using a solvent mixture, such as DMF/DCM, to improve solubility. - Gentle warming of the solution may aid dissolution, but ensure the temperature is compatible with other reagents. |
| Steric Hindrance: The bulky p-nitrobenzoyl group may hinder the coupling reaction, especially with sterically demanding amino acids on the resin. | - Increase the coupling time (e.g., from 2 hours to 4 hours or overnight). - Use a more potent coupling reagent, such as HATU or HCTU. - Perform a double coupling step to drive the reaction to completion. |
| Aggregation of the Growing Peptide Chain: The peptide-resin may aggregate, preventing access of the reagents to the reaction sites. | - Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation. - Incorporate chaotropic salts, such as LiCl, into the coupling and deprotection solutions.[2] |
Issue 2: Side Reactions Involving the p-Nitrobenzoyl Group
Symptom:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude product.
-
MS analysis reveals byproducts with masses inconsistent with simple deletion sequences.
-
Discoloration of the resin or reaction solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Premature Cleavage of the p-Nitrobenzoyl Group: While generally stable, the p-nitrobenzoyl group might be partially cleaved under certain conditions, especially with repeated exposure to harsh reagents. | - The p-nitrobenzyl (pNB) group, a related protecting group, is known to be stable to trifluoroacetic acid (TFA) but can be removed under reductive conditions.[3] Ensure that unintended reducing agents are not present in your synthesis. |
| Side Reactions during Final Cleavage: The final cleavage from the resin, typically with strong acids like TFA, can sometimes lead to side reactions on the p-nitrobenzoyl moiety. | - Use a scavenger cocktail during cleavage to protect sensitive residues and the protecting group. A common cocktail is TFA/TIS/H2O (95:2.5:2.5). |
| Formation of Colored Byproducts: Removal of the related p-nitrobenzyl protecting group can produce yellow byproducts.[4] This may also occur with the p-nitrobenzoyl group. | - After cleavage and precipitation, wash the crude peptide thoroughly with cold diethyl ether to remove colored impurities. - Purification by preparative HPLC is usually effective in separating the desired peptide from colored byproducts. |
Issue 3: Difficulty in Purification of the Final Peptide
Symptom:
-
Broad or tailing peaks during HPLC analysis.
-
Co-elution of the desired product with impurities.
-
Low recovery after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity of the p-Nitrobenzoyl Group: The aromatic nitro group increases the hydrophobicity of the peptide, which can affect its behavior during reverse-phase HPLC. | - Optimize the HPLC gradient. A shallower gradient may be required to achieve good separation. - Experiment with different mobile phase modifiers. While TFA is common, using a different ion-pairing agent might improve peak shape. |
| Aggregation of the Purified Peptide: The final peptide product may aggregate in solution, leading to poor chromatographic performance and low solubility. | - Dissolve the crude peptide in a minimal amount of a strong solvent like DMF or DMSO before diluting with the HPLC mobile phase. - Adjust the pH of the mobile phase. Some peptides are more soluble and less prone to aggregation at acidic or basic pH. |
| Presence of Hard-to-Remove Byproducts: Side reactions during synthesis or cleavage can generate impurities that are structurally very similar to the desired product. | - If standard RP-HPLC is insufficient, consider alternative purification techniques such as ion-exchange chromatography or size-exclusion chromatography. |
Experimental Protocols & Visualizations
Generalized Experimental Protocol: Coupling of p-Nitrobenzoyl Glycyl Glycine in SPPS
This protocol outlines a general procedure for coupling p-Nitrobenzoyl glycyl glycine onto a resin-bound peptide with a free N-terminal amine using Fmoc/tBu chemistry.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
p-Nitrobenzoyl glycyl glycine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-Collidine)
-
Solvent (e.g., DMF, NMP)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Activation of p-Nitrobenzoyl Glycyl Glycine: In a separate vial, dissolve p-Nitrobenzoyl glycyl glycine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated p-Nitrobenzoyl glycyl glycine solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF and DCM.
-
Kaiser Test: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional): If the Kaiser test is positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Chain Elongation: Proceed with the next deprotection and coupling cycle if further amino acids are to be added.
Visualizations
Caption: Generalized workflow for coupling p-Nitrobenzoyl glycyl glycine in SPPS.
Caption: Logical troubleshooting workflow for experiments with p-Nitrobenzoyl glycyl glycine.
Caption: Potential side reaction: Diketopiperazine formation from a resin-bound dipeptide.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. (207a) Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide | AIChE [proceedings.aiche.org]
- 3. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Nitrobenzoyl-glycyl-glycine in Enzymatic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 4-Nitrobenzoyl-glycyl-glycine as a chromogenic substrate, with a focus on adjusting pH for optimal enzyme activity. This resource includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data summaries to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a synthetic peptide derivative commonly used as a chromogenic substrate for peptidases. Its primary application is in the enzymatic assay of carboxypeptidases, particularly Carboxypeptidase A. Upon enzymatic hydrolysis of the terminal peptide bond, 4-nitroaniline is released, which can be detected spectrophotometrically, allowing for the quantification of enzyme activity.
Q2: Which enzymes are known to hydrolyze this compound?
A2: The primary enzyme known to act on substrates with a C-terminal aromatic or bulky aliphatic residue, characteristic of this compound, is Carboxypeptidase A (CPA). Other carboxypeptidases or peptidases with similar substrate specificity may also exhibit activity towards this substrate.
Q3: What is the principle behind using this compound in an enzyme assay?
A3: The assay is based on the enzymatic cleavage of the peptide bond between the second glycine and the 4-nitrobenzoyl group. This reaction releases 4-nitroaniline, a chromophore that absorbs light maximally at a specific wavelength (typically around 405 nm). The rate of the increase in absorbance at this wavelength is directly proportional to the enzyme's activity under the given experimental conditions.
Q4: What is the expected optimal pH for assays using this compound?
A4: The optimal pH for the enzymatic hydrolysis of this compound is expected to be in the neutral to slightly alkaline range. For Carboxypeptidase A, the optimal pH for similar substrates like hippuryl-L-phenylalanine is around 7.5. However, the precise optimal pH can vary depending on the specific enzyme, buffer composition, and temperature. It is crucial to perform a pH-rate profile to determine the optimal pH for your specific experimental setup. For some basic substrates of carboxylesterase-1, an optimal pH of 8.5-9.0 has been observed.
Q5: Can the substrate itself be affected by pH?
A5: Yes, the stability of the peptide bonds in this compound can be influenced by pH, especially at extremes. Non-enzymatic hydrolysis can occur at highly acidic or alkaline pH, which can contribute to background signal. It is important to run appropriate controls to account for any non-enzymatic substrate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Suboptimal pH: The pH of the assay buffer is outside the optimal range for the enzyme. | Perform a pH-rate profile by testing a range of pH values (e.g., 6.0 to 9.0) to determine the optimal pH for your enzyme and substrate combination. |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known, validated substrate. | |
| Inhibitors in the Sample: The sample may contain endogenous or contaminating enzyme inhibitors. | Prepare samples in a buffer that does not contain known inhibitors. Consider sample purification steps if inhibition is suspected. | |
| High Background Signal | Non-enzymatic Substrate Hydrolysis: The substrate is degrading spontaneously at the assay pH. | Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis. If high, consider adjusting the pH to a range where the substrate is more stable. |
| Contaminated Reagents: The substrate or buffer may be contaminated with other enzymes or substances that cause a color change. | Use high-purity reagents and sterile, nuclease-free water. Prepare fresh solutions. | |
| Inconsistent or Irreproducible Results | Temperature Fluctuations: The assay temperature is not consistent between experiments. | Use a temperature-controlled spectrophotometer or water bath to ensure a constant and accurate assay temperature. |
| Inaccurate Pipetting: Errors in pipetting volumes of enzyme, substrate, or buffer. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Substrate Precipitation: The substrate may not be fully dissolved or may precipitate out of solution. | Ensure the substrate is completely dissolved in the appropriate solvent before adding it to the assay buffer. Visually inspect the solution for any precipitate. |
Experimental Protocols
Determining the Optimal pH for this compound Hydrolysis
This protocol outlines a method to determine the optimal pH for the activity of a given enzyme (e.g., Carboxypeptidase A) with this compound.
Materials:
-
This compound
-
Purified enzyme (e.g., bovine pancreatic Carboxypeptidase A)
-
A series of buffers with different pH values (e.g., 0.1 M Phosphate buffer for pH 6.0-7.5, 0.1 M Tris-HCl buffer for pH 7.5-9.0)
-
Spectrophotometer capable of reading at 405 nm
-
Temperature-controlled cuvette holder
-
Microcuvettes or 96-well plate
Procedure:
-
Prepare a stock solution of the substrate: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to a concentration of 10 mM.
-
Prepare a working solution of the enzyme: Dilute the enzyme stock in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a concentration that gives a linear rate of reaction over a few minutes. The final concentration will need to be determined empirically.
-
Set up the assay reactions: For each pH to be tested, prepare a reaction mixture in a cuvette or well of a microplate.
-
Add a specific volume of the buffer for the desired pH.
-
Add the substrate working solution to a final concentration typically around the expected Km value (if unknown, start with a concentration in the range of 0.1-1 mM).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate the reaction: Add a small volume of the enzyme working solution to the reaction mixture and mix quickly.
-
Monitor the reaction: Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
Calculate the initial reaction rate: Determine the initial velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA/min).
-
Plot the results: Plot the calculated initial reaction rates against the corresponding pH values to generate a pH-rate profile. The pH at which the highest activity is observed is the optimal pH.
Data Presentation
Table 1: Hypothetical pH-Rate Profile for the Hydrolysis of this compound by Carboxypeptidase A
| pH | Buffer System | Initial Rate (ΔA/min) | Relative Activity (%) |
| 6.0 | Phosphate | 0.015 | 30 |
| 6.5 | Phosphate | 0.028 | 56 |
| 7.0 | Phosphate | 0.042 | 84 |
| 7.5 | Tris-HCl | 0.050 | 100 |
| 8.0 | Tris-HCl | 0.045 | 90 |
| 8.5 | Tris-HCl | 0.031 | 62 |
| 9.0 | Tris-HCl | 0.018 | 36 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Mandatory Visualizations
Caption: Workflow for determining the optimal pH for enzymatic activity.
Technical Support Center: 4-Nitrobenzoyl-glycyl-glycine (4-NBGG) Fluorescence Assays
Welcome to the Technical Support Center for 4-Nitrobenzoyl-glycyl-glycine (4-NBGG) fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize experimental outcomes, with a specific focus on reducing background noise.
Troubleshooting Guides
High background fluorescence is a common issue that can mask the true signal in protease assays using 4-NBGG, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating the sources of background noise.
Issue 1: High Background Fluorescence in "No Enzyme" Control
This indicates that the fluorescence is originating from a source other than enzymatic activity.
Troubleshooting Workflow:
Caption: Troubleshooting high background in the absence of enzyme.
Issue 2: High Background Fluorescence in the Presence of Test Compounds (Inhibitor Screening)
Test compounds can interfere with fluorescence assays, leading to false positives or negatives.
Troubleshooting Workflow:
Caption: Troubleshooting compound interference in fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the fluorescent product of 4-NBGG cleavage?
The fluorescent product of 4-NBGG cleavage, 4-nitrobenzoyl-glycine, typically has an excitation maximum around 320-340 nm and an emission maximum in the range of 400-420 nm. However, it is crucial to determine the optimal wavelengths empirically using your specific instrument and buffer conditions by performing an excitation and emission scan.
Q2: What are the primary sources of high background fluorescence in 4-NBGG assays?
High background fluorescence can stem from several sources:
-
Autofluorescence: Components in the sample, such as cells or media, can have intrinsic fluorescence.[1][2][3]
-
Substrate Instability: 4-NBGG can undergo spontaneous hydrolysis, especially at non-optimal pH or temperature, leading to the release of the fluorescent product without enzymatic activity.
-
Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent impurities.
-
Plasticware: Some types of plastic microplates can exhibit high intrinsic fluorescence.[1][3] It is recommended to use black, opaque plates for fluorescence assays to minimize background and well-to-well crosstalk.
-
Instrument Settings: Improperly configured plate reader settings, such as an excessively high gain, can amplify background noise.
Q3: How can I reduce autofluorescence from my biological samples?
To minimize autofluorescence from cellular components or culture media, consider the following:
-
Use Phenol Red-Free Media: Phenol red is a common source of background fluorescence.[3]
-
Optimize Cell Number: Use the lowest number of cells that still provides a robust signal.
-
Sample Preparation: If possible, purify the enzyme of interest from the cellular lysate to remove other fluorescent molecules.
Q4: What control experiments are essential for a 4-NBGG assay?
To ensure the validity of your results, the following controls should be included:
-
No Enzyme Control: Contains all reaction components except the enzyme to measure the level of non-enzymatic substrate hydrolysis and background fluorescence.
-
No Substrate Control: Contains the enzyme and all other components except the 4-NBGG substrate to assess any intrinsic fluorescence from the enzyme preparation or other reagents.
-
Positive Control: A known concentration of the active enzyme to confirm that the assay is working correctly.
-
Inhibitor Control (for screening assays): A known inhibitor of the enzyme to validate the assay's ability to detect inhibition.
Q5: What factors can affect the stability of the 4-NBGG substrate?
The stability of the 4-NBGG substrate can be influenced by:
-
pH: The rate of spontaneous hydrolysis can be pH-dependent. It is important to determine the optimal pH for both enzyme activity and substrate stability.
-
Temperature: Higher temperatures can increase the rate of both enzymatic and non-enzymatic hydrolysis. Assays should be performed at a consistent, optimized temperature.
-
Light Exposure: Store the 4-NBGG substrate protected from light to prevent photodegradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the substrate solution can lead to degradation. It is advisable to aliquot the substrate solution upon preparation.
Experimental Protocols
General Protocol for a 4-NBGG Protease Assay
This protocol provides a general framework for measuring protease activity using 4-NBGG. It should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound (4-NBGG) substrate
-
Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl2 for metalloproteases)
-
Purified enzyme or cell lysate containing the protease of interest
-
96-well, black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-NBGG in a suitable solvent (e.g., DMSO or assay buffer).
-
Prepare a working solution of the enzyme in cold assay buffer.
-
-
Assay Setup:
-
Add your enzyme solution to the wells of the microplate.
-
For controls, add an equal volume of assay buffer (for "no enzyme" control) or a known inhibitor.
-
Pre-incubate the plate at the desired assay temperature for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the 4-NBGG working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes. Use excitation and emission wavelengths optimized for the fluorescent product (e.g., Ex: 330 nm, Em: 410 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Subtract the rate of the "no enzyme" control from all other readings.
-
Experimental Workflow Diagram:
Caption: General workflow for a 4-NBGG protease assay.
Quantitative Data Summary
The following table provides a summary of typical parameters that may need to be optimized for a 4-NBGG fluorescence assay. The optimal values will be enzyme and condition-dependent and should be determined empirically.
| Parameter | Typical Range | Considerations |
| 4-NBGG Concentration | 10 - 200 µM | Higher concentrations can increase background due to spontaneous hydrolysis. Should be optimized based on the enzyme's Km. |
| Enzyme Concentration | Varies | Should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration. |
| Assay Buffer pH | 6.5 - 8.5 | The optimal pH for enzyme activity may differ from the pH that minimizes substrate hydrolysis. A compromise may be necessary. |
| Temperature | 25 - 37 °C | Higher temperatures increase reaction rates but can also increase background from substrate instability. |
| Incubation Time | 15 - 120 minutes | Should be long enough to detect a significant signal but short enough to remain in the initial linear phase of the reaction. |
| Excitation Wavelength | 320 - 340 nm | Should be optimized for the fluorescent product. |
| Emission Wavelength | 400 - 420 nm | Should be optimized for the fluorescent product. |
References
Technical Support Center: 4-Nitrobenzoyl-glycyl-glycine (4-NBGG) Kinetic Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 4-Nitrobenzoyl-glycyl-glycine (4-NBGG) kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (4-NBGG) assay used for?
A1: The this compound assay is a chromogenic method used to measure the enzymatic activity of proteases, particularly collagenases and matrix metalloproteinases (MMPs). The substrate, 4-NBGG, is cleaved by these enzymes, leading to the release of a colored product that can be quantified spectrophotometrically. This assay is valuable for studying enzyme kinetics, screening for inhibitors, and determining the activity of these enzymes in biological samples.
Q2: What is the principle of the 4-NBGG assay?
A2: The assay is based on the enzymatic hydrolysis of the peptide bond in 4-NBGG by a target protease. This cleavage separates the 4-nitrobenzoyl group from the glycyl-glycine dipeptide. The resulting product absorbs light at a specific wavelength, and the rate of increase in absorbance is directly proportional to the enzyme's activity.
Q3: Which enzymes can be assayed using 4-NBGG?
A3: 4-NBGG is primarily used as a substrate for various types of collagenases and matrix metalloproteinases (MMPs), such as MMP-1, MMP-8, and MMP-13. These enzymes play crucial roles in tissue remodeling in both normal physiological processes and pathological conditions like inflammation and tumor metastasis.
Q4: How should I prepare my samples for the 4-NBGG assay?
A4: Sample preparation depends on the source.
-
Purified Enzyme: Reconstitute the enzyme in a suitable cold buffer, such as DI water or a buffer recommended by the supplier.
-
Bacterial Lysates: Prepare lysates in cold PBS, centrifuge to pellet debris, and use the supernatant for the assay.
-
Tissue Homogenates: Homogenize the tissue in an appropriate lysis buffer, centrifuge to remove insoluble material, and collect the supernatant. It is advisable to perform a protein concentration assay on the lysate.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme. |
| Incorrect buffer pH or composition | Optimize the buffer pH and ionic strength for your specific enzyme. Ensure the buffer does not contain inhibitory substances. | |
| Substrate concentration too low | Increase the substrate concentration. Perform a substrate titration to determine the optimal concentration (Km). | |
| Incorrect wavelength reading | Verify the plate reader settings and ensure you are reading at the correct wavelength for the product. | |
| High Background Signal | Spontaneous substrate degradation | Prepare fresh substrate solution before each experiment. Run a "substrate only" control to measure non-enzymatic hydrolysis. |
| Contaminated reagents | Use high-purity water and reagents. Prepare fresh buffers and solutions. | |
| Endogenous enzyme activity in sample | For complex samples like lysates, run a "sample only" control (without substrate) to check for background absorbance. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. Ensure you are measuring the initial velocity of the reaction. |
| Enzyme instability | Check the stability of your enzyme under the assay conditions (temperature, pH, incubation time). Consider adding stabilizing agents like BSA. | |
| Product inhibition | Dilute the enzyme to reduce the rate of product formation. Analyze the data for early time points before inhibition becomes significant. | |
| Inconsistent Readings | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells. |
| Temperature fluctuations | Ensure all reagents and the plate are at the correct and stable temperature during the assay. | |
| Bubbles in wells | Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly before reading if bubbles are present. |
Experimental Protocols
Standard 4-NBGG Kinetic Assay Protocol
This protocol provides a general procedure for measuring collagenase/MMP activity using 4-NBGG. Optimization of enzyme concentration, substrate concentration, and incubation time may be required for specific enzymes and experimental conditions.
Materials:
-
This compound (4-NBGG) substrate
-
Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5)
-
Purified active enzyme or biological sample
-
96-well clear flat-bottom microplate
-
Microplate reader capable of reading absorbance at the appropriate wavelength
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a stock solution of 4-NBGG in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in Assay Buffer.
-
Prepare a series of enzyme dilutions in cold Assay Buffer to determine the optimal concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the appropriate wells of the 96-well plate.
-
Add 20 µL of your enzyme dilution or sample to the wells.
-
Include a "no enzyme" control (add 20 µL of Assay Buffer instead of the enzyme).
-
Include a "substrate only" control (wells with only Assay Buffer and substrate).
-
Pre-incubate the plate at the reaction temperature for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 30 µL of the 4-NBGG substrate solution to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at the appropriate wavelength for the 4-nitrobenzoyl product in kinetic mode at the desired temperature for a set period (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the "no enzyme" control from the rates of the samples.
-
Enzyme activity can be calculated using the Beer-Lambert law (Activity = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of the product and l is the path length.
-
Visualizations
Caption: Workflow for a typical 4-NBGG kinetic assay.
Caption: Principle of the 4-NBGG chromogenic assay.
Validation & Comparative
A Comparative Guide to Chromogenic Protease Substrates: Evaluating 4-Nitrobenzoyl-glycyl-glycine Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease research and drug development, chromogenic substrates are indispensable tools for quantifying enzyme activity. The ideal substrate offers high specificity, favorable kinetics, and ease of use. This guide provides a comparative overview of 4-Nitrobenzoyl-glycyl-glycine and contrasts it with well-characterized chromogenic substrates to aid in the selection of appropriate reagents for protease assays.
Introduction to Chromogenic Protease Assays
Chromogenic protease assays are fundamental to enzymology.[1][2] They employ a synthetic peptide that mimics the natural cleavage site of a protease. This peptide is covalently linked to a chromophore, a molecule that absorbs light at a specific wavelength upon its release.[1][2] The enzymatic cleavage of the peptide bond liberates the chromophore, leading to a measurable change in color intensity that is directly proportional to the enzyme's activity.[2] A commonly used chromophore is p-nitroaniline (pNA), which is released from p-nitroanilide-conjugated peptides and can be detected spectrophotometrically at 405-410 nm.[3]
Profile of this compound
This compound is a dipeptide derivative of glycine. While it is a known chemical compound, its application as a chromogenic substrate for protease assays is not well-documented in scientific literature. Its structure, featuring a nitrobenzoyl group (a potential chromophore) attached to a glycyl-glycine peptide backbone, suggests it could theoretically serve as a substrate for certain proteases. The glycyl-glycine linkage presents a potential cleavage site for enzymes with specificity for small, neutral amino acids. However, without experimental data, its efficacy, target proteases, and kinetic parameters remain speculative.
Comparison with Alternative Chromogenic Substrates
To provide a practical context, we compare the theoretical profile of this compound with three widely used chromogenic substrates: Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA), N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), and Z-Gly-Gly-Leu p-nitroanilide.
Data Presentation: Quantitative Comparison of Chromogenic Substrates
| Substrate | Target Enzyme Class | Peptide Sequence | Chromophore | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal Wavelength (nm) |
| This compound | Putative peptidases with Gly preference | Gly-Gly | 4-Nitrobenzoyl | Not available | Not available | Not available |
| Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | Trypsin-like serine proteases | Arg | p-nitroanilide | ~0.12[4] | ~0.079[4] | 405-410 |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Chymotrypsin-like serine proteases | Ala-Ala-Pro-Phe | p-nitroanilide | Variable | Variable | 405-410[3] |
| Z-Gly-Gly-Leu p-nitroanilide | Subtilisins, Neutral endopeptidases | Gly-Gly-Leu | p-nitroanilide | Not available | Not available | Not available |
Note: Kinetic parameters are highly dependent on the specific enzyme and experimental conditions.
Experimental Protocols
A generalized protocol for a chromogenic protease assay is provided below. This can be adapted for specific enzymes and substrates.
General Protocol for a Chromogenic Protease Assay in a 96-Well Plate
Principle: The protease cleaves the chromogenic substrate, releasing a colored product (e.g., p-nitroaniline) that can be quantified by measuring the absorbance at the appropriate wavelength. The initial rate of color development is proportional to the enzyme activity.
Materials:
-
Purified protease of interest
-
Chromogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for the enzyme being studied. The pH and ionic strength should be optimized for maximal enzyme activity.
-
Substrate Stock Solution: Dissolve the chromogenic substrate in DMSO to a concentration of 10-20 mM. Store in aliquots at -20°C.
-
Enzyme Working Solution: Dilute the purified protease in assay buffer to a concentration that will yield a linear rate of substrate hydrolysis over the desired time course.
-
-
Assay Execution:
-
Set the microplate reader to the optimal temperature for the enzyme (e.g., 37°C).
-
To each well of the microplate, add:
-
Assay Buffer to bring the final volume to 200 µL.
-
Enzyme Working Solution.
-
Include control wells with no enzyme to measure the rate of non-enzymatic substrate hydrolysis.
-
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
Initiate the reaction by adding the Substrate Stock Solution to each well. The final substrate concentration should ideally be at or above the K_m_ value.
-
Immediately begin monitoring the change in absorbance at 405-410 nm at regular intervals (e.g., every 60 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline being approximately 8,800 M⁻¹cm⁻¹.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of a chromogenic protease assay.
Caption: Experimental workflow for a chromogenic protease assay.
Caption: Logical workflow for selecting a chromogenic substrate.
Conclusion
The selection of a suitable chromogenic substrate is critical for the accurate determination of protease activity. While this compound possesses structural features that suggest potential as a chromogenic substrate, the lack of empirical data necessitates caution. For reliable and reproducible results, researchers are advised to use well-characterized substrates such as BAPNA for trypsin-like enzymes or Suc-AAPF-pNA for chymotrypsin-like enzymes. The choice of substrate should be guided by the known or expected specificity of the target protease. Further investigation into the enzymatic hydrolysis of this compound would be required to validate its utility in protease research.
References
A Comparative Guide: 4-Nitrobenzoyl-glycyl-glycine versus Fluorescent Substrates for Carboxypeptidase A Activity Assays
For researchers, scientists, and drug development professionals, the accurate and efficient measurement of enzyme activity is paramount. Carboxypeptidase A (CPA), a key metalloprotease involved in digestive and other physiological processes, is a frequent target of study. This guide provides an objective comparison between the traditional chromogenic substrate, 4-Nitrobenzoyl-glycyl-glycine, and modern fluorescent substrates for the determination of CPA activity, supported by experimental data and detailed protocols.
Principles of Detection: A Tale of Color versus Light
The fundamental difference between these two classes of substrates lies in their signal generation upon enzymatic cleavage.
This compound , a chromogenic substrate, relies on a color change for detection. Upon hydrolysis by Carboxypeptidase A, the peptide bond between the glycyl-glycine dipeptide is cleaved. This enzymatic reaction liberates 4-nitrobenzoyl-glycine. While the substrate itself is colorless, the reaction is typically coupled to a secondary reaction, or the change in absorbance of the substrate itself is monitored in the UV range.
Fluorescent substrates , on the other hand, operate on the principle of fluorescence emission. A common strategy involves the use of a peptide sequence recognized by Carboxypeptidase A that is conjugated to a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). When Carboxypeptidase A cleaves the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. Another approach utilizes substrates like dansylated peptides, where the fluorescence properties of the dansyl group change upon cleavage.
Performance Comparison: Sensitivity, Kinetics, and Throughput
The choice of substrate significantly impacts assay performance. Key parameters for comparison include sensitivity, kinetic parameters (Km and kcat), and suitability for high-throughput screening.
| Feature | This compound (Chromogenic) | Fluorescent Substrates (e.g., Dansyl-Gly-Trp) |
| Principle | Colorimetric/Spectrophotometric | Fluorometric (FRET or direct fluorescence change) |
| Sensitivity | Lower | Higher |
| Km | Data not readily available in searched literature | Specific to the substrate (e.g., Dansyl-Gly-Trp) |
| kcat | Data not readily available in searched literature | Specific to the substrate (e.g., Dansyl-Gly-Trp) |
| Detection | Spectrophotometer (UV-Vis) | Fluorometer/Plate Reader |
| High-Throughput | Amenable, but may be less sensitive in miniaturized formats | Highly suitable for high-throughput screening |
| Interference | Compound color can interfere | Compound fluorescence can interfere |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Carboxypeptidase A assays using both a chromogenic and a fluorescent substrate.
Carboxypeptidase A Assay using a Chromogenic Substrate (General Protocol)
This protocol is adapted from a standard spectrophotometric assay for Carboxypeptidase A using a p-nitroanilide-based substrate, which follows a similar principle to this compound.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance in the UV range.
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in the Tris-HCl buffer to the desired final concentration.
-
Prepare Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in a suitable buffer (e.g., cold, low ionic strength buffer) and dilute to the working concentration in the assay buffer just before use.
-
Assay Setup: In a suitable cuvette or microplate well, add the assay buffer and the substrate solution.
-
Initiate Reaction: Add the enzyme solution to the substrate mixture to start the reaction.
-
Monitor Absorbance: Immediately monitor the change in absorbance at a specific wavelength (typically in the UV range, which needs to be determined empirically for this substrate) over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
Carboxypeptidase A Assay using a Fluorescent Substrate (Dansyl-Glycyl-L-Tryptophan)
This protocol is based on the use of a fluorescent peptide substrate where the fluorescence of the dansyl group is altered upon cleavage.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Dansyl-Glycyl-L-Tryptophan
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Fluorometer or fluorescent microplate reader.
Procedure:
-
Prepare Substrate Solution: Dissolve Dansyl-Glycyl-L-Tryptophan in the Tris-HCl buffer to the desired final concentration. Protect the solution from light.
-
Prepare Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in a suitable buffer and dilute to the working concentration in the assay buffer just before use.
-
Assay Setup: In a black microplate well suitable for fluorescence measurements, add the assay buffer and the substrate solution.
-
Initiate Reaction: Add the enzyme solution to the substrate mixture to start the reaction.
-
Monitor Fluorescence: Immediately monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~560 nm) over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both chromogenic and fluorescent assays.
Signaling Pathway
The underlying principle of both assays is the enzymatic cleavage of a substrate by Carboxypeptidase A.
Conclusion
Both this compound and fluorescent substrates offer viable methods for measuring Carboxypeptidase A activity. The choice between them depends on the specific requirements of the experiment.
-
This compound represents a more traditional, cost-effective method suitable for basic enzyme characterization where high sensitivity is not the primary concern. Its main drawback is the lower sensitivity and potential for interference from colored compounds.
-
Fluorescent substrates provide significantly higher sensitivity, making them ideal for high-throughput screening, inhibitor studies, and the analysis of samples with low enzyme concentrations. While generally more expensive, the enhanced performance and suitability for automation often justify the cost in drug discovery and advanced research settings.
Researchers should carefully consider their experimental goals, sample types, and available instrumentation when selecting the most appropriate substrate for their Carboxypeptidase A assays.
Comparative Guide to Dipeptidase Activity Assays: A Validation of the Hypothetical 4-Nitrobenzoyl-glycyl-glycine Assay
For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate quantification of enzyme activity is paramount. This guide provides a comparative analysis of a hypothetical chromogenic assay utilizing 4-Nitrobenzoyl-glycyl-glycine against established chromogenic and fluorogenic methods for measuring dipeptidase activity, specifically enzymes that cleave the glycyl-glycine (Gly-Gly) bond.
The hypothetical this compound assay is predicated on the principle that the 4-nitrobenzoyl group acts as a chromophore. Enzymatic cleavage of the peptide bond would lead to a change in the absorbance spectrum of the solution, allowing for spectrophotometric monitoring of enzyme activity. While not a standard commercially available assay, its theoretical basis provides a solid foundation for comparison with widely used alternative methods.
Data Presentation: Comparison of Dipeptidase Assays
The following table summarizes the key characteristics and performance metrics of the hypothetical this compound assay and two common alternative assay formats.
| Assay Type | Hypothetical this compound Assay | Chromogenic p-Nitroanilide (pNA) Assay | Fluorogenic Aminomethylcoumarin (AMC) Assay |
| Principle | Enzymatic cleavage of this compound releases a chromogenic product, leading to a change in absorbance. | Enzymatic cleavage of a peptide-pNA substrate releases p-nitroaniline, a yellow chromophore. | Enzymatic cleavage of a peptide-AMC substrate releases the highly fluorescent 7-amino-4-methylcoumarin. |
| Substrate | This compound | Gly-Gly-pNA (or other peptide-pNA) | Gly-Gly-AMC (or other peptide-AMC) |
| Detection Method | Spectrophotometry (Absorbance) | Spectrophotometry (Absorbance at ~405 nm) | Fluorometry (Excitation ~360-380 nm, Emission ~440-460 nm) |
| Typical Sensitivity | Micromolar (µM) range (Estimated) | Micromolar (µM) range[1] | Nanomolar (nM) to Picomolar (pM) range |
| Advantages | Potentially a continuous assay, relatively inexpensive reagents. | Continuous assay, established methodology, relatively inexpensive.[1] | High sensitivity, suitable for high-throughput screening, wide dynamic range.[2][3][4] |
| Disadvantages | Not commercially available, performance characteristics are theoretical. | Lower sensitivity compared to fluorogenic assays, potential for interference from colored compounds in the sample.[1][5] | Requires a fluorometer, potential for interference from fluorescent compounds, light scattering.[5] |
Experimental Protocols
Hypothetical this compound Assay Protocol
This protocol is a theoretical outline for the validation of the this compound substrate.
Materials:
-
This compound substrate
-
Purified dipeptidase or cell lysate containing the enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO or assay buffer).
-
Prepare serial dilutions of the enzyme in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add a working solution of the substrate to each well.
-
To initiate the reaction, add the enzyme dilutions to the wells. Include a blank control with buffer instead of the enzyme.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
-
Data Acquisition:
-
Measure the absorbance at a predetermined wavelength (to be determined empirically by spectral scan of the substrate and expected product) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time for each enzyme concentration.
-
The enzyme activity is proportional to the rate of absorbance change.
-
Chromogenic Gly-Gly-p-Nitroanilide (pNA) Assay Protocol
This is a generalized protocol for a typical chromogenic protease assay.[5]
Materials:
-
Gly-Gly-p-Nitroanilide (or similar peptide-pNA substrate)
-
Dipeptidase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the pNA substrate in DMSO.
-
Prepare serial dilutions of the enzyme in assay buffer.
-
-
Assay Reaction:
-
Add the enzyme dilutions to the wells of a 96-well plate.
-
To start the reaction, add the pNA substrate solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular time intervals.
-
-
Data Analysis:
-
Determine the rate of p-nitroaniline release from the change in absorbance over time, using the molar extinction coefficient of pNA.
-
Fluorogenic Gly-Gly-Aminomethylcoumarin (AMC) Assay Protocol
This protocol outlines a general procedure for a highly sensitive fluorogenic protease assay.
Materials:
-
Gly-Gly-Aminomethylcoumarin (or similar peptide-AMC substrate)
-
Dipeptidase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorescence microplate reader
-
Black 96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AMC substrate in DMSO.
-
Prepare serial dilutions of the enzyme in assay buffer.
-
-
Assay Reaction:
-
Add the enzyme dilutions to the wells of a black 96-well plate.
-
Add the AMC substrate solution to each well to initiate the reaction.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) over time.
-
-
Data Analysis:
-
Generate a standard curve using free AMC to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
Calculate the enzyme activity from the rate of increase in fluorescence.
-
Mandatory Visualizations
Caption: Enzymatic cleavage of the substrate.
Caption: Generalized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
Comparative Guide to the Enzymatic Cross-Reactivity of 4-Nitrobenzoyl-glycyl-glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of various enzymes with the synthetic peptide 4-Nitrobenzoyl-glycyl-glycine. Due to the limited availability of direct experimental data for this specific substrate, this document leverages published findings on structurally analogous compounds to offer a predictive overview of its enzymatic hydrolysis. The insights provided herein are intended to aid in the design of enzyme assays, the screening of compound libraries, and the characterization of protease activity.
Introduction to this compound
This compound is a synthetic peptide derivative. Its structure, featuring a blocked N-terminus (4-nitrobenzoyl group) and a di-glycine sequence, makes it a potential substrate for various peptidases. The presence of the 4-nitrobenzoyl group allows for spectrophotometric monitoring of its cleavage, as the release of 4-nitrobenzoate can be detected by a change in absorbance. Understanding which enzymes can hydrolyze this substrate is crucial for its application in biochemical assays and for assessing the specificity of newly developed protease inhibitors.
Potential Cross-Reactivity with Key Proteases
Based on the structural characteristics of this compound, several classes of proteases are predicted to exhibit cross-reactivity. The primary candidates include carboxypeptidases and certain serine proteases like chymotrypsin.
Carboxypeptidase A
Carboxypeptidase A (CPA) is a metallo-exopeptidase that preferentially cleaves peptide bonds at the C-terminus of proteins and peptides, particularly those with aromatic or branched aliphatic residues. However, it is also known to act on substrates with other C-terminal residues and N-acylated amino acids. The N-benzoyl-glycyl moiety is a known structural motif recognized by CPA.
Chymotrypsin
Chymotrypsin is a serine endopeptidase that primarily cleaves peptide bonds on the C-terminal side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine). However, it also exhibits esterase and amidase activity on a variety of synthetic substrates, including those containing p-nitroanilide or nitrophenyl ester groups. The 4-nitrobenzoyl group in the target substrate makes it a candidate for chymotrypsin activity.
Comparative Quantitative Data (Based on Analogous Substrates)
Direct kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain. The following table summarizes kinetic parameters for the hydrolysis of structurally similar substrates by candidate enzymes to provide a basis for comparison.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Carboxypeptidase A | Benzoylglycyl-L-Phenylalanine | 0.52 | 138 | 2.65 x 10⁵ |
| α-Chymotrypsin | N-Glutaryl-L-phenylalanine p-nitroanilide | - | - | - |
| α-Chymotrypsin | N-Benzoyl-L-tyrosine p-nitroanilide | - | - | - |
Note: The data presented for Carboxypeptidase A with Benzoylglycyl-L-Phenylalanine is illustrative of the enzyme's activity on N-acylated amino acid derivatives. Kinetic parameters for chymotrypsin with nitroanilide substrates are highly variable depending on the specific amino acid sequence and reaction conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study the cross-reactivity of enzymes with this compound.
Protocol 1: General Spectrophotometric Enzyme Assay
This protocol provides a framework for a continuous spectrophotometric assay to measure the hydrolysis of this compound.
Materials:
-
Purified enzyme of interest (e.g., Carboxypeptidase A, Chymotrypsin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the Assay Buffer.
-
Enzyme Preparation: Prepare a stock solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: In a quartz cuvette, combine the Assay Buffer and the this compound solution.
-
Equilibration: Incubate the cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding the enzyme solution to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at a predetermined wavelength (to be determined by scanning the absorbance spectra of the substrate and expected product, 4-nitrobenzoate) over time. Record the absorbance at regular intervals for a period sufficient to determine the initial linear rate.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law.
Protocol 2: Determination of Kinetic Parameters (K_m_ and V_max_)
This protocol describes how to determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) for an enzyme with this compound.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Vary the concentration of the substrate, this compound, over a wide range (e.g., 0.1 to 10 times the expected K_m_).
-
Keep the enzyme concentration constant and at a level that ensures the reaction rate is in the linear range.
-
Determine the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m_ and V_max_.
Visualizations
Experimental Workflow
A Comparative Guide to Protease Substrates: 4-Nitrobenzoyl-glycyl-glycine vs. N-Benzoyl-L-arginine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common enzyme substrates, 4-Nitrobenzoyl-glycyl-glycine and N-Benzoyl-L-arginine ethyl ester (BAEE). The selection of an appropriate substrate is critical for the accurate characterization of enzyme activity, inhibitor screening, and overall success in drug development workflows. This document outlines their respective biochemical applications, performance metrics based on experimental data, and detailed protocols for their use.
Introduction and Overview
N-Benzoyl-L-arginine ethyl ester (BAEE) is a canonical substrate for the serine protease trypsin and other related enzymes like kallikrein and subtilisin.[1][2] Its hydrolysis is a standard method for assessing trypsin activity, leveraging the change in ultraviolet (UV) absorbance upon cleavage of the ethyl ester bond.[3][4] Due to its long-standing use, the assay is well-characterized and highly reproducible.
This compound is a synthetic dipeptide. While not as ubiquitously cited as BAEE for a specific enzyme, its structure—an N-terminally blocked dipeptide with a free C-terminus—makes it a suitable substrate for exopeptidases, particularly Carboxypeptidase A (CPA) . CPA is a metalloexopeptidase that catalyzes the hydrolysis of the peptide bond of C-terminal residues.[5] The presence of the 4-nitrobenzoyl chromophore allows for direct spectrophotometric monitoring of enzymatic activity through the release of 4-nitrobenzoic acid.[6]
Physicochemical and Biochemical Properties
The fundamental properties of each substrate dictate their handling, solubility, and the enzymes they are designed to assay.
| Property | This compound | N-Benzoyl-L-arginine ethyl ester (BAEE) |
| Molecular Formula | C₁₁H₁₁N₃O₆ | C₁₅H₂₂N₄O₃ • HCl |
| Molecular Weight | 281.22 g/mol | 342.82 g/mol |
| Primary Target Enzyme | Carboxypeptidase A (and other exopeptidases) | Trypsin (and other serine proteases)[1] |
| Cleavage Site | Glycyl-glycine peptide bond | Arginine-ethyl ester bond |
| Detection Method | Spectrophotometry (Release of 4-nitrobenzoate) | Spectrophotometry (Change in absorbance upon ester hydrolysis)[3] |
| Typical Assay pH | ~7.5 | 7.6 - 8.0[3] |
| Solubility | Soluble in aqueous buffers | Water soluble (50 mg/mL), soluble in DMF, DMSO, Ethanol[2][7] |
Performance and Kinetic Data
Enzyme kinetic parameters provide a quantitative measure of a substrate's performance. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. The catalytic constant (k꜀ₐₜ) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The specificity constant (k꜀ₐₜ/Kₘ) is the most effective measure of an enzyme's catalytic efficiency and substrate preference.
Note: Direct kinetic data for this compound with Carboxypeptidase A is not widely published. The data presented is representative of CPA4 activity on a comparable short-chain peptide substrate (FA-Phe-Ala) to provide a functional comparison.
| Kinetic Parameter | Carboxypeptidase A4 with FA-Phe-Ala * | Trypsin-like Enzyme with BAEE |
| Kₘ (Michaelis Constant) | 100 µM[8] | 120 µM (0.12 mM)[9] |
| k꜀ₐₜ (Catalytic Constant) | 600 min⁻¹ (10 s⁻¹)[8] | ~560 s⁻¹ (representative value)[10] |
| k꜀ₐₜ/Kₘ (Specificity Constant) | 1.0 x 10⁵ M⁻¹s⁻¹ | ~4.7 x 10⁶ M⁻¹s⁻¹ |
Data for FA-Phe-Ala is used as a proxy for a non-preferred C-terminal residue with CPA4.
Experimental Methodologies
Detailed and reproducible protocols are essential for obtaining reliable experimental data.
Protocol 1: Carboxypeptidase A Activity Assay using this compound
This protocol describes a continuous spectrophotometric rate determination for Carboxypeptidase A activity.
Principle: Carboxypeptidase A hydrolyzes the peptide bond in this compound, releasing 4-nitrobenzoic acid and glycyl-glycine. The rate of formation of 4-nitrobenzoic acid is monitored by measuring the increase in absorbance at its λₘₐₓ (approximately 258 nm).[6]
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
This compound (Substrate)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 258 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in cold Assay Buffer.
-
Prepare a range of substrate concentrations (e.g., 0.1 mM to 5 mM) by dissolving this compound in Assay Buffer.
-
-
Assay Setup:
-
Equilibrate the spectrophotometer to 25°C.
-
To each well or cuvette, add the appropriate volume of Assay Buffer.
-
Add the substrate solution to reach the desired final concentration.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the CPA enzyme solution. The final enzyme concentration should be chosen to ensure a linear rate of product formation for at least 5-10 minutes.
-
Immediately mix and begin monitoring the increase in absorbance at 258 nm (A₂₅₈) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₂₅₈/min).
-
Convert the rate of change in absorbance to molar concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient for 4-nitrobenzoic acid at pH 7.5.
-
Plot the reaction velocities against substrate concentrations and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Protocol 2: Trypsin Activity Assay using N-Benzoyl-L-arginine ethyl ester (BAEE)
This protocol is a standard, continuous spectrophotometric rate determination for Trypsin activity.[3][4]
Principle: Trypsin catalyzes the hydrolysis of the ester bond in BAEE. This cleavage results in an increase in absorbance at 253 nm, which is directly proportional to the enzyme's activity.[3]
Materials:
-
Trypsin
-
N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
-
Assay Buffer: 67 mM Sodium Phosphate, pH 7.6
-
1 mM HCl (for enzyme dilution)
-
Quartz cuvettes
-
Spectrophotometer capable of reading at 253 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer (67 mM sodium phosphate, pH 7.6 at 25°C).
-
Prepare a Substrate Solution (e.g., 0.25 mM BAEE) by dissolving BAEE in the Assay Buffer.
-
Immediately before use, prepare an Enzyme Solution of Trypsin (e.g., 400-600 units/mL) in cold 1 mM HCl.
-
-
Assay Setup:
-
Equilibrate the spectrophotometer and cuvettes to 25°C.
-
Pipette a defined volume of the Substrate Solution (e.g., 3.0 mL) into a quartz cuvette.
-
Incubate in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small, defined volume of the Enzyme Solution (e.g., 0.2 mL) to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 253 nm (A₂₅₃) for approximately 5 minutes.
-
-
Data Analysis:
-
Determine the maximum linear rate (ΔA₂₅₃/minute) from the data.
-
One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.[3]
-
For kinetic analysis, vary the BAEE concentration and plot initial velocities to determine Kₘ and Vₘₐₓ.
-
Visualized Workflows and Pathways
Diagrams created using Graphviz help to visualize the experimental processes and logical relationships between the components.
Caption: General workflow for enzyme kinetic analysis.
Caption: Enzymatic hydrolysis pathways for each substrate.
Conclusion and Recommendations
The choice between this compound and N-Benzoyl-L-arginine ethyl ester is fundamentally determined by the target enzyme class under investigation.
-
N-Benzoyl-L-arginine ethyl ester (BAEE) remains the gold standard for the routine assay of trypsin and closely related serine proteases. Its high turnover rate (k꜀ₐₜ) and well-documented protocols make it highly reliable for applications ranging from basic research to quality control in bioprocessing.
-
This compound is a valuable tool for assaying exopeptidase activity , specifically for enzymes like Carboxypeptidase A . Its utility lies in the direct and continuous monitoring of activity through the release of its chromophoric leaving group. While less established than BAEE, it offers a straightforward method for characterizing enzymes for which BAEE would be an inappropriate substrate.
For drug development professionals, BAEE is indispensable for screening trypsin inhibitors. Conversely, this compound and similar N-acylated peptides are essential for developing and characterizing inhibitors of the metallo-carboxypeptidase family, which are targets in various therapeutic areas. The selection should always be aligned with the specific enzyme's known or predicted cleavage specificity.
References
- 1. Bovine procarboxypeptidase A: kinetics of peptide and ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scilit.com [scilit.com]
- 4. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 6. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catalytic role of the metal ion of carboxypeptidase A in ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4-Nitrobenzoyl-glycyl-glycine Derivatives: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 4-Nitrobenzoyl-glycyl-glycine derivatives. While a direct head-to-head comparison of a synthesized series of these specific molecules with extensive experimental data is not yet available in the public domain, this document outlines the essential methodologies and data presentation formats required for such an evaluation. The information herein is based on established protocols for analogous chemical entities and is intended to guide future research in this promising area.
The 4-nitrobenzoyl moiety is a known pharmacophore, and its incorporation into peptide structures is a strategy to enhance biological activity. The glycyl-glycine dipeptide provides a simple and versatile scaffold for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). It is hypothesized that derivatives of this compound could exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.
Structure-Activity Relationship (SAR) Insights from Related Compounds
Studies on related benzoyl glycine and nitroaromatic compounds suggest that the presence of an electron-withdrawing group, such as a nitro group, on the benzoyl ring can enhance antibacterial activity. The nature and position of substituents on the aromatic ring, as well as modifications to the peptide backbone, are expected to significantly influence the biological profile of this compound derivatives. A systematic evaluation of these modifications is crucial for identifying lead compounds with potent and selective activity.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear comparison of the biological performance of different this compound derivatives, all quantitative data should be summarized in a structured tabular format. The following table is a hypothetical representation of how such data could be presented, focusing on antimicrobial activity.
Table 1: Illustrative Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| NGG-001 | Unmodified | 128 | 256 |
| NGG-002 | C-terminal methyl ester | 64 | 128 |
| NGG-003 | C-terminal ethyl ester | 32 | 64 |
| NGG-004 | N-terminal methyl group | >256 | >256 |
| NGG-005 | 3-nitrobenzoyl isomer | 256 | >256 |
| Vancomycin | - | 1 | - |
| Ciprofloxacin | - | - | 0.015 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the synthesis and antimicrobial evaluation of this compound derivatives.
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound via a standard peptide coupling reaction.
Materials:
-
Glycyl-glycine
-
4-Nitrobenzoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve glycyl-glycine (1 equivalent) in an aqueous solution of sodium bicarbonate (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 equivalents) in dichloromethane.
-
Add the solution of 4-nitrobenzoyl chloride dropwise to the glycyl-glycine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential biological target for these compounds.
Caption: Experimental workflow for synthesis and screening.
Caption: Hypothetical bacterial signaling pathway inhibition.
Specificity of 4-Nitrobenzoyl-glycyl-glycine for Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Nitrobenzoyl-glycyl-glycine as a potential enzyme substrate, focusing on its specificity for target enzymes, particularly carboxypeptidases. Due to the limited availability of direct kinetic data for this compound in publicly accessible literature, this guide presents a comparison with known alternative substrates for carboxypeptidases and provides a detailed experimental protocol to determine its kinetic parameters.
Target Enzymes and Substrate Specificity
This compound is structurally analogous to N-acylated dipeptides, which are known substrates for carboxypeptidases. Carboxypeptidases are a class of metalloexopeptidases that catalyze the hydrolysis of the C-terminal peptide bond. The specificity of these enzymes is largely determined by the nature of the C-terminal amino acid residue of the substrate.
-
Carboxypeptidase A (CPA) subtypes, such as CPA1, CPA2, and CPA4, preferentially cleave C-terminal amino acids with aromatic or bulky aliphatic side chains (e.g., phenylalanine, tyrosine, tryptophan, leucine).[1]
-
Carboxypeptidase B (CPB) shows a preference for basic C-terminal residues, namely arginine and lysine.[2]
Given the glycyl-glycine structure, this compound does not possess a typical preferred C-terminal residue for high-affinity binding to either CPA or CPB. However, the N-terminal 4-nitrobenzoyl group provides a chromophore that allows for spectrophotometric monitoring of its hydrolysis, making it a potential tool for enzyme activity screening and characterization. The hydrolysis of the peptide bond would release 4-nitrobenzoic acid and glycyl-glycine.
Comparative Analysis of Carboxypeptidase Substrates
To provide a context for the potential performance of this compound, the following table summarizes the kinetic parameters of commonly used alternative substrates for Carboxypeptidase A.
| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | Carboxypeptidase A (Bovine Pancreas) | Data not available | Data not available | Data not available |
| Hippuryl-L-Phenylalanine | Carboxypeptidase A (Bovine Pancreas) | ~0.5 - 1.0 | ~50 - 100 | ~1 x 10⁵ |
| N-(4-Methoxyphenylazoformyl)-L-phenylalanine | Carboxypeptidase A (Bovine Pancreas) | 0.11 | 44 | 4 x 10⁵ |
| Furylacryloyl-Phe-Phe | Carboxypeptidase A4 (Human) | 0.1 - 0.5 | ~5 - 15 | ~3 x 10⁴ |
| Furylacryloyl-Phe-Leu | Carboxypeptidase A4 (Human) | 0.2 - 0.8 | ~4 - 10 | ~1.25 x 10⁴ |
Note: The kinetic parameters for Hippuryl-L-Phenylalanine are approximate values derived from multiple sources and can vary based on experimental conditions.
Experimental Protocols
Determining the Kinetic Parameters of this compound with Carboxypeptidase A
This protocol describes a continuous spectrophotometric assay to determine the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) for the hydrolysis of this compound by Carboxypeptidase A. The assay is based on monitoring the increase in absorbance resulting from the release of 4-nitrobenzoic acid upon substrate hydrolysis.
Materials:
-
This compound
-
Carboxypeptidase A (from bovine pancreas, e.g., Sigma-Aldrich C9268)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 100 mM. From this, prepare a series of dilutions in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 0.1 mM to 10 mM).
-
Enzyme Preparation: Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer. The final enzyme concentration in the assay should be in the nanomolar range and should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Assay Setup:
-
In a 96-well plate or cuvette, add the desired volume of each substrate dilution.
-
Add Tris-HCl buffer to bring the volume to just below the final reaction volume (e.g., 180 µL for a 200 µL final volume).
-
Equilibrate the plate/cuvette at the desired temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction: Add the enzyme solution to each well/cuvette to initiate the reaction. Mix quickly but gently.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at a wavelength corresponding to the maximum absorbance of 4-nitrobenzoic acid under the assay conditions (typically around 405 nm). Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity should be expressed in terms of moles of product formed per unit time, using the molar extinction coefficient of 4-nitrobenzoic acid.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m and V_max.
-
Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration.
-
Signaling Pathway Involvement of Target Enzymes
Carboxypeptidases are involved in a variety of biological processes beyond simple protein digestion, including the regulation of signaling pathways.[3] For instance, Carboxypeptidase A4 (CPA4), a potential target for this compound, has been implicated in several cancer-related signaling pathways.[4]
Figure 1. Involvement of Carboxypeptidase A4 in various signaling pathways.[4]
Experimental Workflow
The following diagram illustrates a general workflow for characterizing the interaction of this compound with a target enzyme.
Figure 2. General workflow for kinetic analysis of this compound.
Conclusion
While direct experimental data on the enzymatic hydrolysis of this compound is scarce, its structural characteristics suggest it is a potential substrate for carboxypeptidases, particularly of the 'A' type. Its 4-nitrobenzoyl group offers a convenient chromogenic handle for continuous spectrophotometric assays. The provided experimental protocol offers a robust framework for researchers to determine its kinetic parameters and compare its performance against established substrates. Understanding the specificity of this compound will be crucial for its potential application in enzyme characterization, inhibitor screening, and as a tool in drug development, especially in contexts where target carboxypeptidases are implicated in disease-related signaling pathways.
References
Reproducibility of 4-Nitrobenzoyl-glycyl-glycine Based Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods based on the chromogenic substrate 4-Nitrobenzoyl-glycyl-glycine (4-NBGG) and the conventional ninhydrin-based hippurate hydrolysis assay. The focus is on the reproducibility and performance of these methods for detecting hippurate hydrolase activity, an enzyme significant in the identification of various bacterial species and a potential target in drug development.
Introduction to Hippurate Hydrolase Detection
Hippurate hydrolase (hippuricase) is an enzyme that catalyzes the hydrolysis of hippurate into benzoic acid and glycine.[1] The detection of this enzymatic activity is a key biochemical test for the presumptive identification of bacteria such as Gardnerella vaginalis, Campylobacter jejuni, Listeria monocytogenes, and Group B streptococci.[2] The traditional and most widely used method relies on the detection of the amino acid glycine as an end-product using the ninhydrin reagent. This guide explores the established ninhydrin-based method and compares it to a potential alternative using the chromogenic substrate this compound.
Methodology Comparison
The established alternative is the ninhydrin-based colorimetric assay, which detects the glycine produced from the hydrolysis of sodium hippurate.[3]
Experimental Workflow Comparison
The following diagram illustrates the conceptual workflows for both a hypothetical 4-NBGG-based assay and the standard ninhydrin-based hippurate hydrolysis test.
Quantitative Data Presentation
Direct comparative studies on the reproducibility of a 4-NBGG based method are not available. However, we can present the performance of the standard ninhydrin-based hippurate hydrolysis assay and typical performance characteristics of colorimetric enzyme assays to provide a benchmark for what could be expected from a validated 4-NBGG method.
| Performance Metric | Ninhydrin-Based Hippurate Hydrolysis Assay | Hypothetical 4-NBGG Based Assay (Expected) |
| Principle | Detection of glycine product with ninhydrin. | Direct detection of chromogenic product (4-Nitrobenzoate). |
| Intra-Assay Precision (CV%) | Not explicitly reported, but similar colorimetric assays show ~7-8%.[4][5] | Expected to be in the range of 5-10% for a validated assay. |
| Inter-Assay Precision (CV%) | Not explicitly reported, but similar colorimetric assays show ~13-14%.[4] | Expected to be in the range of 10-15% for a validated assay. |
| Workflow Complexity | Multi-step process with a second incubation.[2] | Potentially a single-step, continuous assay. |
| Potential for Automation | Moderate | High |
| Sensitivity | Generally sufficient for qualitative identification.[6] | Potentially higher sensitivity depending on the molar extinction coefficient of the chromophore. |
Signaling Pathway and Enzyme Action
The underlying biochemical reaction for both methods is the enzymatic hydrolysis of a substrate by hippurate hydrolase. The enzyme specifically acts on the amide bond of N-benzoylamino acids.[7]
Experimental Protocols
Ninhydrin-Based Hippurate Hydrolysis Assay Protocol
This is a widely accepted method for the qualitative determination of hippurate hydrolysis.
Materials:
-
Sodium hippurate solution (1%)
-
Ninhydrin reagent
-
Test organism grown on a solid medium
-
Sterile test tubes
-
Incubator at 35-37°C
-
Sterile water or saline
Procedure:
-
Prepare a heavy suspension of the test organism in a tube containing 0.4 mL of the sodium hippurate solution.
-
Incubate the tube for 2 hours at 35-37°C.[2]
-
After incubation, add 0.2 mL of the ninhydrin reagent to the suspension.[2]
-
Re-incubate the tube at 35-37°C for 15-30 minutes.[2]
-
Observe for the development of a deep purple or violet color, which indicates a positive result (presence of glycine). A faint purple color or no color change is a negative result.[8]
Hypothetical this compound Based Assay Protocol
This protocol is a conceptual outline for a quantitative, colorimetric assay.
Materials:
-
Purified hippurate hydrolase or a cell lysate containing the enzyme
-
This compound (4-NBGG) substrate solution
-
Reaction buffer (e.g., phosphate buffer, pH 7.5)[7]
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare a stock solution of 4-NBGG in a suitable solvent and dilute to the desired final concentration in the reaction buffer.
-
In a 96-well microplate, add a defined volume of the enzyme preparation to each well.
-
Initiate the reaction by adding the 4-NBGG substrate solution to each well.
-
Immediately place the microplate in a microplate reader pre-set to the optimal temperature (e.g., 37°C).
-
Measure the absorbance at the wavelength corresponding to the peak absorbance of the released 4-nitrobenzoate product over a set period.
-
The rate of change in absorbance is proportional to the enzyme activity.
Conclusion
The ninhydrin-based hippurate hydrolysis assay is a well-established and reliable method for the qualitative detection of hippurate hydrolase activity. Its reproducibility, while not extensively quantified in terms of CV%, is sufficient for its common application in microbial identification.
A method based on this compound offers a compelling theoretical alternative, with the potential for a more streamlined, quantitative, and automatable workflow. The direct release of a chromogenic product would eliminate the need for a secondary detection reagent like ninhydrin, likely improving assay precision and reducing handling steps. However, the development and validation of such an assay, including optimization of substrate concentration, buffer conditions, and comprehensive reproducibility studies (intra- and inter-assay precision), are necessary to establish its performance characteristics and demonstrate its advantages over the conventional method. For researchers in drug development, a quantitative assay based on a chromogenic substrate like 4-NBGG could be particularly valuable for high-throughput screening of hippurate hydrolase inhibitors.
References
- 1. Hippurate hydrolase - Wikipedia [en.wikipedia.org]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Hippurate Hydrolysis Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of four hippurate hydrolysis methods for identification of thermophilic Campylobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations [microbiologynotes.com]
Benchmarking Putative Substrate 4-Nitrobenzoyl-glycyl-glycine Against Gold Standard Carboxypeptidase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of potential carboxypeptidase substrates, using 4-Nitrobenzoyl-glycyl-glycine as a case study against the established gold standard substrate, hippuryl-L-arginine, for Carboxypeptidase B. Carboxypeptidases are critical enzymes in various physiological processes, and the accurate measurement of their activity is essential for research and drug development.
Objective: To outline the established gold standard assay for Carboxypeptidase B and provide a template for benchmarking novel substrates like this compound.
Executive Summary
Comprehensive research of available scientific literature and databases did not yield any experimental data on the use of this compound as a substrate for any known carboxypeptidase. There are no published studies detailing its enzymatic hydrolysis, kinetic parameters (Km, Vmax), or direct performance comparisons with other substrates. It is primarily described as a chemical intermediate for synthesis.[1]
In contrast, hippuryl-L-arginine is widely recognized and utilized as the gold standard substrate for the spectrophotometric assay of Carboxypeptidase B (EC 3.4.17.2).[2][3] This guide, therefore, will focus on presenting the detailed experimental protocol and data structure for the gold standard hippuryl-L-arginine assay as a benchmark for any future evaluation of this compound, should it be identified as a substrate for a specific enzyme.
Gold Standard Assay: Carboxypeptidase B Activity with Hippuryl-L-Arginine
The standard assay for Carboxypeptidase B activity relies on the spectrophotometric measurement of the increase in absorbance at 254 nm, resulting from the hydrolysis of hippuryl-L-arginine to hippuric acid and L-arginine.[2][3]
Data Presentation: Kinetic Parameters
A direct comparison of substrate performance would typically involve the determination and comparison of key kinetic parameters. For a meaningful benchmark of this compound against hippuryl-L-arginine for a specific carboxypeptidase, the following data would be essential:
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Hippuryl-L-Arginine | Carboxypeptidase B | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| This compound | Target Enzyme | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: While hippuryl-L-arginine is a standard substrate, specific kinetic constants can vary based on the enzyme source and assay conditions. The table is presented as a template for data comparison.
Experimental Protocols
Gold Standard Protocol: Carboxypeptidase B Assay with Hippuryl-L-Arginine
This protocol is adapted from established methodologies for the spectrophotometric assay of Carboxypeptidase B.[2][3]
Principle:
The enzymatic hydrolysis of hippuryl-L-arginine by Carboxypeptidase B yields hippuric acid and L-arginine. The increase in absorbance at 254 nm due to the formation of hippuric acid is monitored over time to determine the rate of reaction.
Materials:
-
Carboxypeptidase B from porcine pancreas
-
Hippuryl-L-arginine
-
Tris-HCl buffer (25 mM, pH 7.65) containing 0.1 M NaCl
-
Spectrophotometer with temperature control (set to 25°C)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tris-HCl buffer (25 mM, pH 7.65) containing 0.1 M NaCl.
-
Prepare a fresh 1.0 mM solution of hippuryl-L-arginine in the Tris-HCl buffer.
-
Prepare a stock solution of Carboxypeptidase B in cold deionized water. Dilute the enzyme solution immediately before use to a concentration that provides a linear rate of absorbance change over 2-3 minutes.
-
-
Assay Setup:
-
Set the spectrophotometer to measure absorbance at 254 nm and equilibrate the cell holder to 25°C.
-
Pipette 2.9 mL of the 1.0 mM hippuryl-L-arginine solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow the solution to reach thermal equilibrium.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase B solution to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor and record the increase in absorbance at 254 nm for 3-5 minutes. Ensure that the rate of absorbance increase is linear during the initial phase of the reaction.
-
Run a blank reaction containing the substrate and buffer but no enzyme to account for any non-enzymatic hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA254/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of hippuric acid at 254 nm.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow of the Carboxypeptidase B assay using hippuryl-L-arginine.
Caption: Logical relationship for benchmarking a novel substrate.
References
4-Nitrobenzoyl-glycyl-glycine in Enzymatic Assays: A Comparative Review
Introduction to Chromogenic Peptidase Substrates
Chromogenic substrates are invaluable tools in enzymology. They are synthetic molecules designed to mimic the natural substrates of enzymes. Upon enzymatic cleavage, these substrates release a chromophore, a chemical group that absorbs light at a specific wavelength, resulting in a measurable color change.[1] This colorimetric signal allows for the continuous and quantitative monitoring of enzyme activity. The intensity of the color produced is directly proportional to the amount of product formed, and thus to the enzyme's catalytic rate.
Potential Application of 4-Nitrobenzoyl-glycyl-glycine
Based on its chemical structure, this compound is a potential substrate for exopeptidases that cleave C-terminal amino acids, particularly those with specificity for glycine or small neutral amino acids. The 4-nitrobenzoyl group serves as a potential chromophore. Upon hydrolysis of the peptide bond between the two glycine residues or the C-terminal glycine, a change in the electronic environment of the nitrobenzoyl moiety could lead to a detectable shift in absorbance.
Comparison with Established Chromogenic Substrates
To evaluate the potential utility of this compound, it is essential to compare it with well-characterized chromogenic substrates for similar enzymes.
Carboxypeptidase A (CPA) typically exhibits a preference for substrates with bulky aromatic or branched aliphatic C-terminal residues.[2] A commonly used chromogenic substrate for CPA is N-(4-methoxyphenylazoformyl)-L-phenylalanine , which upon cleavage releases a product that can be monitored spectrophotometrically. While CPA shows activity towards dipeptides like glycyl-tyrosine, its efficiency is generally lower compared to substrates with more favorable C-terminal residues.[3]
Carboxypeptidase B (CPB) , in contrast, is specific for basic C-terminal amino acids, namely arginine and lysine. A standard chromogenic substrate for CPB is hippuryl-L-arginine . The hydrolysis of this substrate can be monitored by the increase in absorbance at 254 nm.
The table below provides a hypothetical comparison of this compound with these established substrates, based on general principles of enzyme-substrate interactions. The kinetic parameters for this compound are yet to be experimentally determined.
Table 1: Comparison of Potential and Established Chromogenic Substrates for Carboxypeptidases
| Substrate | Target Enzyme | Principle of Detection | Potential Advantages | Potential Disadvantages |
| This compound | Carboxypeptidase A (putative) | Spectrophotometric (change in absorbance of the 4-nitrobenzoyl group upon cleavage) | Specificity for glycine-cleaving peptidases; potentially simple synthesis. | Unknown kinetic parameters; lower sensitivity compared to fluorescent substrates. |
| N-(4-methoxyphenylazoformyl)-L-phenylalanine | Carboxypeptidase A | Spectrophotometric | High specificity for CPA; well-characterized kinetics. | More complex synthesis. |
| Hippuryl-L-arginine | Carboxypeptidase B | Spectrophotometric (increase in absorbance at 254 nm) | High specificity for CPB; commercially available and widely used. | Requires UV spectrophotometer; potential interference from other UV-absorbing compounds. |
| p-Hydroxybenzoyl-glycyl-L-phenylalanine | Carboxypeptidase A | Colorimetric (quinoneimine dye formation) | High sensitivity; visible wavelength detection. | Requires a coupled enzyme reaction (hippuricase). |
Experimental Protocols
While a specific, validated protocol for an enzymatic assay using this compound is not available in the reviewed literature, a general procedure can be adapted from established methods for other chromogenic peptidase substrates.
General Protocol for a Carboxypeptidase Assay using a Chromogenic Substrate
Objective: To determine the kinetic parameters (Km and Vmax) of a carboxypeptidase using a chromogenic substrate.
Materials:
-
Purified Carboxypeptidase enzyme
-
This compound (or alternative substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Spectrophotometer capable of reading in the appropriate wavelength range
-
96-well microplate (optional, for high-throughput screening)
-
Temperature-controlled incubator or water bath
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or the assay buffer). Prepare a series of dilutions of the substrate in the assay buffer to cover a range of concentrations around the expected Km.
-
Enzyme Preparation: Prepare a stock solution of the purified enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
To each well of a microplate or individual cuvettes, add a defined volume of the substrate dilution.
-
Pre-incubate the substrate solutions at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a small volume of the pre-warmed enzyme solution to each well or cuvette.
-
Mix the contents thoroughly but gently.
-
-
Data Acquisition:
-
Immediately start monitoring the change in absorbance at the predetermined wavelength for the chromophore release.
-
Record the absorbance at regular time intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Signaling Pathways and Experimental Workflows
The application of this compound as an enzyme substrate is primarily for in vitro biochemical assays. Therefore, its use is not directly linked to specific cellular signaling pathways. However, the enzymes it may be a substrate for, such as carboxypeptidases, are involved in various physiological processes, including protein digestion, hormone processing, and neuropeptide metabolism.
The experimental workflow for evaluating a new chromogenic substrate like this compound would follow a logical progression from synthesis and characterization to enzymatic validation.
Caption: Workflow for the development and validation of a new chromogenic substrate.
Conclusion
While this compound presents a potential tool for the study of specific peptidases, its efficacy and performance characteristics remain to be experimentally validated. The information and protocols provided for related and established chromogenic substrates offer a solid foundation for researchers to design and execute experiments to thoroughly characterize this compound. Future studies are needed to determine its kinetic parameters with various enzymes and compare its sensitivity and specificity against existing alternatives. Such data will be crucial in establishing the utility of this compound as a valuable reagent in the field of enzyme kinetics and drug discovery.
References
Safety Operating Guide
Proper Disposal of 4-Nitrobenzoyl-glycyl-glycine: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Nitrobenzoyl-glycyl-glycine, a compound utilized in pharmaceutical synthesis and biochemical research. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound belongs to the class of aromatic nitro compounds. As a general precaution, these compounds should be handled with care due to potential systemic effects such as methaemoglobinaemia, which can lead to headaches, cardiac dysrhythmias, a drop in blood pressure, and cyanosis. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn when handling this substance. Work should be conducted in a well-ventilated area or a fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information.
| Parameter | Value/Instruction | Source |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects. | |
| Precautionary Statements | P260: Do not breathe dust. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing. P501: Dispose of contents/container to an approved waste disposal plant. | |
| First Aid: Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. | |
| First Aid: Skin Contact | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste disposal service. Do not discharge this chemical into drains or the environment.
Experimental Protocol for Chemical Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related aromatic nitro compounds."
-
Do not mix with other waste streams to avoid potential chemical reactions.
-
-
Container Management:
-
Use original containers for waste collection where possible.
-
If using a different container, ensure it is chemically compatible, properly sealed, and clearly labeled with the contents and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, collect the spillage.
-
For solid spills, carefully sweep or scoop the material into the designated waste container, avoiding dust generation.
-
For solutions, absorb the spill with an inert material and place it in the waste container.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed and approved hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) or a detailed chemical inventory.
-
Handle uncleaned containers with the same precautions as the product itself.
-
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling 4-Nitrobenzoyl-glycyl-glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Nitrobenzoyl-glycyl-glycine in a laboratory setting. The following procedures are based on general best practices for handling solid chemical compounds where a comprehensive safety data sheet (SDS) is not available. It is crucial to handle unknown substances with a high degree of caution.
I. Personal Protective Equipment (PPE)
When handling this compound, a risk assessment should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | N95 respirator or higher if dust is generated |
| Dissolving in Solvents | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95 respirator or higher if handling solid waste |
II. Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or on a benchtop with adequate ventilation.
-
Have all necessary equipment (spatulas, weigh boats, glassware, solvents) clean and readily accessible.
-
Prepare a designated waste container for solid and liquid chemical waste.
2. Weighing and Transferring the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound in a disposable weigh boat.
-
To minimize dust generation, gently tap the spatula to transfer the solid. Avoid scooping large amounts at once.
-
If transferring to a flask or vial, use a powder funnel.
-
After transfer, re-seal the main container of this compound tightly.
3. Dissolving the Compound:
-
Perform all dissolution steps within a certified chemical fume hood.
-
Add the desired solvent to the vessel containing the weighed compound.
-
Use gentle agitation (swirling or magnetic stirring) to dissolve the solid. Avoid vigorous shaking that could cause splashing.
4. Running the Reaction:
-
Assemble the reaction apparatus within the chemical fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors.
-
Monitor the reaction for any unexpected changes.
III. Disposal Plan
1. Solid Waste:
-
All disposable items contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be placed in a designated solid hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste" and the chemical name.
2. Liquid Waste:
-
Unused solutions of this compound and reaction mixtures should be disposed of in a designated liquid hazardous waste container.
-
The container should be clearly labeled and segregated based on solvent compatibility (e.g., halogenated vs. non-halogenated).
-
Do not pour any chemical waste down the drain.[1]
3. Spill Cleanup:
-
In case of a small spill, wear appropriate PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
IV. Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
